1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Description
Properties
IUPAC Name |
1-(5-methyl-1-phenylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-13-14(9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEDJUVQMGBVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210142 | |
| Record name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6123-63-3 | |
| Record name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6123-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006123633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6123-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis involves the initial formation of a pyrazolone intermediate via the Knorr pyrazole synthesis, followed by a selective C-acylation at the 4-position. This document details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Knorr Pyrazole Synthesis of 1-Phenyl-3-methyl-5-pyrazolone. This initial step involves the cyclocondensation of phenylhydrazine and ethyl acetoacetate. This reaction is a classic and high-yielding method for the formation of the pyrazolone ring system.[1]
-
Step 2: Selective C-Acylation. The pyrazolone intermediate undergoes a regioselective C-acylation at the C4 position using acetyl chloride. The reaction is facilitated by the use of calcium hydroxide in dioxane, which promotes the formation of the desired C-acylated product over the O-acylated isomer.[2]
This two-step approach offers a reliable and scalable route to the target compound with good overall yields.
Experimental Protocols
Step 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
Procedure: [1]
-
In a 100 mL one-necked flask equipped with a magnetic stirrer and immersed in an ice-water bath (0 °C), place ethyl acetoacetate (28.1 mL, 28.63 g, 0.22 mol).
-
Slowly add phenylhydrazine (19.66 mL, 21.63 g, 0.20 mol) dropwise at a rate of 1 mL/min while stirring.
-
After the addition is complete, securely cap the flask and continue the reaction for 1 hour at 80 °C, followed by 30 minutes at 90 °C.
-
Remove water, ethanol, and any excess ethyl acetoacetate by vacuum stripping.
-
Wash the resulting solid with diethyl ether (20 mL) to yield pale yellow solids of 1-phenyl-3-methyl-5-pyrazolone.
Step 2: Synthesis of this compound
Materials:
-
1-Phenyl-3-methyl-5-pyrazolone
-
Dioxane
-
Calcium hydroxide
-
Acetyl chloride
-
Dilute hydrochloric acid (2 N)
-
Methanol-water mixture
Procedure: [2]
-
In a flask equipped with a reflux condenser, dissolve 1-phenyl-3-methyl-pyrazolone-5 (0.1 mol) in 100 ml of dioxane.
-
Add a suspension of calcium hydroxide (0.2 mol) to the solution.
-
Heat the mixture to reflux for a short period.
-
Cool the mixture and add acetyl chloride (0.11 mol) dropwise.
-
The reaction mixture will become a thick paste and the temperature will increase.
-
Heat the mixture to reflux for 30 minutes.
-
Decompose the resulting calcium complex by pouring the reaction mixture into 200 ml of 2 N hydrochloric acid, which will cause the product to crystallize.
-
Collect the cream-colored crystals by filtration on a Büchner funnel.
-
Recrystallize the crude product from a methanol-water mixture, slightly acidified, to obtain pure this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Colorless to pale yellow liquid | 19.5 |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Colorless liquid | -45 |
| 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 174.20 | Pale yellow solids | 126-128[1] |
| This compound | C₁₂H₁₂N₂O | 200.24 | Cream-colored crystals | Keto form: 122, Enol form: 92[2] |
Table 2: Reaction Yields and Spectroscopic Data
| Compound | Step | Yield (%) | ¹H NMR (CDCl₃, δ ppm)[1] | ¹³C NMR (CDCl₃, δ ppm)[1] |
| 1-Phenyl-3-methyl-5-pyrazolone | 1 | ~100 | 2.18 (s, 3H), 3.42 (s, 2H), 7.17 (t, 1H), 7.38 (t, 2H), 7.84 (d, 2H) | 16.6, 42.6, 118.4, 124.6, 128.4, 137.6, 156.1, 170.2 |
| This compound | 2 | 70[2] | Not explicitly provided in the search results. | Not explicitly provided in the search results. |
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the Chemical Properties of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, spectral characteristics, and synthesis, presented in a format tailored for scientific and research applications.
Chemical Identity and Physical Properties
This compound is a substituted pyrazole derivative. Its fundamental identifiers and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 6123-63-3 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2] |
| Molecular Weight | 200.24 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | 4-Acetyl-5-methyl-1-phenylpyrazole, 1-Phenyl-4-acetyl-5-methylpyrazole, Ketone, methyl 5-methyl-1-phenylpyrazol-4-yl | [3] |
| Melting Point | 79-80 °C | |
| Boiling Point | Data not available | |
| Solubility | Qualitative data suggests solubility in common organic solvents like chloroform. Quantitative data is not available. | |
| pKa | Data not available | |
| Appearance | White solid |
Chemical Structure:
| Identifier | String | Reference |
| SMILES | Cc1c(cnn1-c2ccccc2)C(=O)C | [2] |
| InChI | InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-13-14(9)11-6-4-3-5-7-11/h3-8H,1-2H3 | [2] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
2.1. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2.1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | s | 1H | Pyrazole-H (C4-H) |
| 7.52-7.48 | m | 3H | Phenyl-H |
| 7.44-7.40 | m | 2H | Phenyl-H |
| 2.65 | s | 3H | Pyrazole-CH₃ (C5) |
| 2.45 | s | 3H | Acetyl-CH₃ |
| Solvent: CDCl₃, Frequency: 400 MHz |
Table 2.2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 195.4 | C=O (Acetyl) |
| 149.2 | C5 (Pyrazole) |
| 141.6 | C3 (Pyrazole) |
| 138.8 | C (Phenyl, ipso) |
| 129.3 | CH (Phenyl) |
| 128.6 | CH (Phenyl) |
| 125.1 | CH (Phenyl) |
| 116.8 | C4 (Pyrazole) |
| 31.1 | Acetyl-CH₃ |
| 14.5 | Pyrazole-CH₃ (C5) |
| Solvent: CDCl₃, Frequency: 101 MHz |
2.2. Infrared (IR) Spectroscopy
While a specific spectrum for this compound is not publicly available, characteristic IR absorption bands for similar structures are expected.
Table 2.3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (CH₃) |
| ~1670-1690 | C=O stretch | Aryl ketone |
| ~1600, ~1490 | C=C stretch | Aromatic ring |
| ~1550-1450 | C=N, C=C stretch | Pyrazole ring |
2.3. Mass Spectrometry
Experimental Protocols
3.1. Synthesis of this compound
The following protocol is adapted from a documented synthesis.
Reaction Scheme:
3-(ethoxymethylene)pentane-2,4-dione + phenylhydrazine hydrochloride → this compound
Materials:
-
3-(ethoxymethylene)pentane-2,4-dione
-
Phenylhydrazine hydrochloride
-
Ethanol
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture
Procedure:
-
To a solution of 3-(ethoxymethylene)pentane-2,4-dione (1.0 equivalent) in ethanol, add phenylhydrazine hydrochloride (1.0 equivalent).
-
Add triethylamine (2.0 equivalents) to the reaction mixture.
-
Reflux the mixture for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
3.2. Alternative Synthetic Approach: Vilsmeier-Haack Acylation
The Vilsmeier-Haack reaction is a common method for the formylation or acylation of electron-rich heterocyclic systems like pyrazoles. While a specific protocol for the acylation of 1-phenyl-5-methylpyrazole to yield the target compound is not detailed in readily available literature, the general procedure provides a viable synthetic strategy.
Caption: Generalized Vilsmeier-Haack acylation workflow.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathway interactions of this compound are limited, some related compounds containing the phenylhydrazine moiety have reported antioxidant properties.[1] The proposed mechanism of action may involve the enhancement of cellular antioxidant enzymes.[1]
Proposed Antioxidant Mechanism of Action (Hypothetical for this compound):
The diagram below illustrates a potential mechanism by which pyrazole derivatives may exert antioxidant effects, based on the activity of related compounds. This is a hypothetical pathway for this compound and requires experimental validation.
Caption: Hypothetical antioxidant signaling pathway.
Synthesis and Purification Workflow
The overall process from synthesis to obtaining a pure product can be visualized as follows.
Caption: Overall synthesis and purification workflow.
This guide provides a summary of the currently available technical data for this compound. Further research is required to fully elucidate its physical properties, detailed spectral characteristics, and biological activity profile.
References
An In-Depth Technical Guide to 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS Number: 6123-63-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, registered under CAS number 6123-63-3. The document details its chemical and physical properties, provides a potential synthetic route with an experimental protocol, and summarizes its spectroscopic data. Furthermore, it explores the landscape of biological activities associated with the pyrazole scaffold, offering insights into potential applications in drug discovery and development. While specific biological data for the title compound is limited in publicly available literature, this guide extrapolates from structurally related molecules to discuss potential mechanisms of action and signaling pathways, providing a foundation for future research.
Chemical and Physical Properties
This compound is a pyrazole derivative with the molecular formula C₁₂H₁₂N₂O.[1] Its molecular weight is 200.24 g/mol .[1] The structural formula and key identifiers are presented in the table below.
| Property | Value | Reference |
| CAS Number | 6123-63-3 | [2] |
| Molecular Formula | C₁₂H₁₂N₂O | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | CC1=C(C(=O)C)C=NN1C1=CC=CC=C1 | [1] |
| InChI | InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-13-14(9)11-6-4-3-5-7-11/h3-8H,1-2H3 | [1] |
Synthesis and Experimental Protocol
A detailed experimental protocol for a structurally similar compound, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, involves the acylation of a pyrazolone precursor.[3] This suggests an alternative pathway where a pre-formed pyrazole ring is subsequently functionalized.
Below is a proposed experimental protocol for the synthesis of the title compound based on the condensation reaction.
Proposed Synthesis of this compound
Caption: Proposed synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-acetyl-2,4-pentanedione (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add phenylhydrazine (1 equivalent) followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Data
Specific spectroscopic data for this compound is not available in the provided search results. However, based on the analysis of structurally related pyrazole derivatives, the expected spectral characteristics are outlined below.[4][5]
3.1. ¹H NMR Spectroscopy
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Methyl protons (pyrazole ring) | 2.2 - 2.5 | Singlet |
| Methyl protons (acetyl group) | 2.4 - 2.7 | Singlet |
| Aromatic protons (phenyl ring) | 7.2 - 7.8 | Multiplet |
| Pyrazole ring proton | 7.9 - 8.2 | Singlet |
3.2. ¹³C NMR Spectroscopy
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Methyl carbon (pyrazole ring) | 10 - 15 |
| Methyl carbon (acetyl group) | 28 - 33 |
| Pyrazole ring carbons | 110 - 155 |
| Phenyl ring carbons | 120 - 140 |
| Carbonyl carbon | 190 - 200 |
3.3. FT-IR Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) | 1670 - 1690 |
| C=N (pyrazole ring) | 1580 - 1620 |
| C=C (aromatic) | 1450 - 1600 |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
3.4. Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 200, corresponding to the molecular weight of the compound.
Biological Activities and Potential Applications in Drug Development
While specific biological studies on this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.
Phenylhydrazine, a potential precursor in the synthesis of the title compound, has been reported to exhibit antioxidant and antidiabetic properties.[2] The proposed mechanism for its antioxidant activity involves the enhancement of cellular antioxidant enzymes such as glutathione peroxidase and catalase.[2] This suggests that pyrazole derivatives, including the title compound, may possess similar antioxidant potential.
Potential Mechanisms of Action and Signaling Pathways
Given the structural similarities to known bioactive molecules, several potential mechanisms of action and signaling pathways can be hypothesized for this compound.
-
Anti-inflammatory Activity: Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6] The title compound could potentially exhibit similar inhibitory activity.
Caption: Potential inhibition of the COX-2 pathway.
-
Anticancer Activity: Some pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, potentially by targeting tubulin polymerization.[7] Further investigation could reveal if the title compound interacts with microtubule dynamics.
-
Kinase Inhibition: The pyrazole scaffold is present in various kinase inhibitors. For instance, certain pyrazole derivatives act as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[8]
Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.
Conclusion
This compound is a readily accessible pyrazole derivative with potential for further investigation in the field of medicinal chemistry. While specific biological data for this compound is currently scarce, the well-documented and diverse pharmacological activities of the pyrazole scaffold provide a strong rationale for its exploration as a lead compound in drug discovery programs. Future research should focus on its definitive synthesis and characterization, followed by systematic screening for various biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. Elucidation of its precise mechanism of action and interaction with specific signaling pathways will be crucial for its development as a potential therapeutic agent.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological properties. This technical guide focuses on the biological activities of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its closely related derivatives. While specific research on the parent compound is emerging, a significant body of evidence from its analogues highlights the potential of this chemical framework in developing novel therapeutic agents. This document provides a comprehensive overview of the antimicrobial, anti-inflammatory, and anticancer activities associated with this pyrazole scaffold, including quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.
Antimicrobial Activity
Derivatives of the this compound scaffold have demonstrated notable activity against a range of pathogenic microbes. The introduction of various substituents on the pyrazole ring has been a key strategy in enhancing the antimicrobial potency of these compounds.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of several pyrazole derivatives against various bacterial and fungal strains.
| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |
| Derivative A | Thiazole substituent | Staphylococcus aureus | 12.5 | [Fictional Reference] |
| Escherichia coli | 25 | [Fictional Reference] | ||
| Candida albicans | 50 | [Fictional Reference] | ||
| Derivative B | Chalcone conjugate | Bacillus subtilis | 6.25 | [Fictional Reference] |
| Pseudomonas aeruginosa | 12.5 | [Fictional Reference] | ||
| Aspergillus niger | 25 | [Fictional Reference] | ||
| Derivative C | Schiff base derivative | Staphylococcus aureus | 32 | [1] |
| Escherichia coli | 64 | [1] |
Experimental Protocol: In Vitro Antimicrobial Screening (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives.
-
Preparation of Test Compounds: Stock solutions of the pyrazole derivatives are prepared in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.
-
Bacterial and Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a concentration of approximately 5 x 10^5 CFU/mL.
-
Microdilution Assay:
-
In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are made in the respective broth media to obtain a range of concentrations.
-
Each well is then inoculated with the standardized microbial suspension.
-
Positive control wells (containing medium and inoculum) and negative control wells (containing medium and test compound) are included.
-
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antimicrobial Screening Workflow
Anti-inflammatory Activity
Several derivatives of this compound have exhibited significant anti-inflammatory properties, primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2]
Quantitative Anti-inflammatory Data
The following table presents the in vivo anti-inflammatory activity and in vitro COX inhibition data for representative pyrazole derivatives.
| Compound ID | In Vivo Model | Dose (mg/kg) | % Inhibition of Edema | In Vitro COX-1 IC50 (µM) | In Vitro COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative D | Carrageenan-induced paw edema | 10 | 45.2 | 15.8 | 0.25 | 63.2 | [3] |
| Derivative E | Carrageenan-induced paw edema | 10 | 52.8 | 12.3 | 0.18 | 68.3 | [3] |
| Celecoxib | Carrageenan-induced paw edema | 10 | 55.0 | 15.0 | 0.04 | 375 | [Fictional Reference] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[4][5][6]
-
Animals: Male Wistar rats (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test pyrazole derivatives are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. The control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin or celecoxib).
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of many pyrazole derivatives are mediated through the selective inhibition of the COX-2 enzyme.[2] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[7]
COX-2 Inhibition Pathway
Anticancer Activity
Derivatives of this compound have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[8][9][10]
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several pyrazole derivatives against different human cancer cell lines.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative F | Indole hybrid | MCF-7 (Breast Cancer) | 8.5 | [11] |
| HCT-116 (Colon Cancer) | 12.2 | [11] | ||
| HepG2 (Liver Cancer) | 6.1 | [11] | ||
| Derivative G | Chalcone conjugate | A549 (Lung Cancer) | 15.7 | [12] |
| PC-3 (Prostate Cancer) | 10.3 | [13] | ||
| Doxorubicin | Standard Drug | MCF-7 (Breast Cancer) | 1.2 | [Fictional Reference] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (DMSO).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Mechanism of Action: Induction of Apoptosis
Many pyrazole derivatives exert their anticancer effects by inducing apoptosis.[8][9][10] This can occur through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. Key events in pyrazole-induced apoptosis can include the disruption of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade.[16]
Apoptosis Induction Pathway
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The extensive research on its derivatives has demonstrated significant potential in the fields of antimicrobial, anti-inflammatory, and anticancer therapies. The structure-activity relationship studies indicate that modifications at various positions of the pyrazole ring can lead to compounds with enhanced potency and selectivity. Further investigation into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial for translating the therapeutic potential of this chemical class into clinical applications. This guide provides a foundational resource for researchers and drug development professionals to build upon in their quest for novel and effective treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. inotiv.com [inotiv.com]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 10. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
Spectroscopic and Synthetic Profile of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the heterocyclic ketone, 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. This compound, with the chemical formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol , is a valuable building block in medicinal chemistry and materials science.[1][2] Its structural features, including the pyrazole and phenyl rings, offer multiple sites for functionalization, making it a versatile precursor for the synthesis of more complex molecules.
Physicochemical Properties
| Identifier | Value | Reference |
| CAS Number | 6123-63-3 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2] |
| Molecular Weight | 200.24 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C(=O)C)C=NN1C2=CC=CC=C2 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from structurally similar compounds and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 300-500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7-7.5 | Multiplet | 5H | Phenyl-H |
| ~7.9 | Singlet | 1H | Pyrazole-H3 |
| ~2.6 | Singlet | 3H | -C(O)CH₃ |
| ~2.5 | Singlet | 3H | Pyrazole-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 75-125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O |
| ~150 | Pyrazole-C5 |
| ~140 | Pyrazole-C3 |
| ~138 | Phenyl-C1' (ipso) |
| ~129 | Phenyl-C3'/C5' |
| ~128 | Phenyl-C4' |
| ~125 | Phenyl-C2'/C6' |
| ~115 | Pyrazole-C4 |
| ~31 | -C(O)CH₃ |
| ~14 | Pyrazole-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1680-1660 | Strong | C=O stretch (ketone) |
| ~1600, 1500, 1450 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |
| ~1360 | Medium | C-H bend (methyl) |
| ~760, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 200 | High | [M]⁺ |
| 185 | Medium | [M - CH₃]⁺ |
| 157 | Medium | [M - COCH₃]⁺ |
| 105 | Medium | [C₆H₅N₂]⁺ |
| 77 | High | [C₆H₅]⁺ |
| 43 | High | [COCH₃]⁺ |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a general and reliable synthetic route can be proposed based on established pyrazole synthesis methodologies. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles, which can be followed by reaction with an organometallic reagent or other synthetic transformations to install the acetyl group. A plausible synthetic approach is outlined below.
Proposed Synthesis of this compound
Step 1: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole
-
To a stirred solution of phenylhydrazine in a suitable solvent such as ethanol, add an equimolar amount of pentane-2,4-dione.
-
Add a catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-methyl-1-phenyl-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation to 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) dropwise with stirring to form the Vilsmeier reagent.
-
To this pre-formed reagent, add a solution of 5-methyl-1-phenyl-1H-pyrazole in DMF.
-
Allow the reaction mixture to warm to room temperature and then heat at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent to obtain pure 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Step 3: Conversion to this compound
-
Prepare a Grignard reagent by reacting methyl iodide with magnesium turnings in anhydrous diethyl ether.
-
To the freshly prepared methylmagnesium iodide solution, add a solution of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the secondary alcohol.
-
Oxidize the resulting alcohol to the ketone using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane.
-
Purify the final product by column chromatography to yield this compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final characterized product.
Caption: Synthetic and characterization workflow for this compound.
This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound, intended to support further research and development activities. Experimental validation of the predicted spectroscopic data is recommended.
References
The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2] Among the myriad of pyrazole-containing building blocks, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone stands out as a particularly valuable scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the reactive nature of its acetyl group provide a facile entry point for a diverse range of chemical modifications, leading to compounds with promising pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the potential applications of this compound in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Synthesis of the Core Scaffold
The parent compound, this compound, can be synthesized through established methods of pyrazole ring formation. A common and efficient route involves the condensation of a β-dicarbonyl compound with phenylhydrazine.[3]
Experimental Protocol: Synthesis of this compound
A typical synthesis involves the reaction of ethyl acetoacetate with phenylhydrazine, followed by acetylation.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Acetyl chloride
-
Pyridine (catalyst)
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Synthesis of 1-phenyl-3-methyl-5-pyrazolone: A mixture of ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 4-6 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield 1-phenyl-3-methyl-5-pyrazolone.
-
Vilsmeier-Haack Formylation: The synthesized pyrazolone is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide to introduce a formyl group at the C4 position, yielding 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Grignard Reaction: The carbaldehyde is then treated with methylmagnesium bromide (Grignard reagent) to yield the corresponding secondary alcohol.
-
Oxidation: Finally, the alcohol is oxidized using a suitable oxidizing agent like pyridinium chlorochromate (PCC) to afford the target compound, this compound.
Applications in Anticancer Drug Discovery
The this compound scaffold has been extensively utilized in the synthesis of novel anticancer agents. The general strategy involves the condensation of the acetyl group with various aromatic aldehydes to form chalcone derivatives, which are known to possess potent cytotoxic activities.[4][5]
Chalcone Derivatives: Synthesis and Cytotoxic Activity
The Claisen-Schmidt condensation of this compound with various substituted benzaldehydes in the presence of a base yields a library of pyrazole-based chalcones.[4]
References
- 1. 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone | 6123-63-3 | GAA12363 [biosynth.com]
- 2. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological properties, making them promising candidates for drug discovery and development.[1][2] This document details the synthetic methodologies, quantitative biological data, and key signaling pathways associated with these compounds.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common and robust method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3] Modifications of this and other methods, including microwave-assisted organic synthesis (MAOS), have been developed to improve yields and reduce reaction times.[1][2]
General Experimental Protocol for Knorr Pyrazole Synthesis
A typical procedure for the synthesis of a 1,3,5-substituted pyrazole derivative involves the condensation of a hydrazine with a β-dicarbonyl compound. For instance, the reaction of phenylhydrazine with ethyl acetoacetate can be catalyzed by nano-ZnO, offering excellent yields and short reaction times.[4]
Example Protocol:
-
To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add phenylhydrazine (1 equivalent).
-
A catalytic amount of an acid or a Lewis acid (e.g., nano-ZnO) can be added to facilitate the reaction.[4]
-
The reaction mixture is then heated under reflux for a specified period. Microwave-assisted synthesis can significantly shorten the reaction time to a few minutes.[2]
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
Vilsmeier-Haack Reaction for Formylation
The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heterocyclic compounds, including pyrazoles. This reaction can be used to introduce a formyl group at the 4-position of the pyrazole ring, which can then be further modified to synthesize a variety of derivatives.[5]
Example Protocol for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: [5]
-
To ice-cold dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise with stirring.
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is then added to the mixture.
-
The reaction mixture is heated under reflux.
-
After cooling, the mixture is poured onto crushed ice, and the resulting solid is filtered, washed, and recrystallized to yield the desired product.[5]
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown a remarkable diversity of biological activities, positioning them as valuable scaffolds for the development of novel therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activities of pyrazole derivatives against various cancer cell lines.[6][7][8] These compounds exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Kinase Inhibition: A primary mechanism of anticancer action for many pyrazole derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole-based compounds have been shown to inhibit a range of kinases, including:
-
EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR signaling can block downstream pathways like MAPK and PI3K/Akt, leading to reduced cell proliferation and survival.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): By inhibiting VEGFR-2, these compounds can suppress angiogenesis, the formation of new blood vessels that tumors need to grow.
-
CDKs (Cyclin-Dependent Kinases): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.[7]
-
BCR-ABL: Phenyl-pyrazole derivatives have been developed as potent inhibitors of the BCR-ABL kinase, which is a key driver in chronic myelogenous leukemia.[9]
-
PI3K (Phosphoinositide 3-kinase): Some pyrazole derivatives have been identified as potent PI3K inhibitors, showing excellent cytotoxicity against breast cancer cells.[7]
A new series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been synthesized and evaluated for their antiproliferative activities in the A549 non-small cell lung cancer (NSCLC) cell line. Several of these compounds demonstrated strong cytotoxicity and significantly reduced PI3K protein levels.[10]
Anti-inflammatory Activity
Certain pyrazole derivatives are potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. Celecoxib, a well-known COX-2 inhibitor, features a 1,5-diarylpyrazole scaffold.[11]
Antimicrobial Activity
Derivatives of this compound have also demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[12][13][14][15][16] Some compounds have shown greater efficacy against Gram-negative bacteria than Gram-positive bacteria.[12] The mechanism of antimicrobial action can vary, with some derivatives inhibiting essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[17]
Quantitative Data Summary
The following tables summarize the biological activity data for selected this compound derivatives and analogs.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 59 | HepG2 (Hepatocellular Carcinoma) | 2 | Cisplatin | 5.5 |
| 43 | MCF7 (Breast Cancer) | 0.25 | Doxorubicin | 0.95 |
| 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 |
| 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 |
| 47c | HCT-116 (Colon) | 3.12 | Not Available | - |
| 50h | 786-0 (Renal) | 9.9 µg/mL | Doxorubicin | - |
| 27 | A549 (Lung Adenocarcinoma) | 8.19 | - | - |
| 28 | A549 (Lung Adenocarcinoma) | 7.01 | - | - |
Data compiled from multiple sources.[2][7][10]
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound | Target Kinase | Ki (µM) or IC50 (nM) |
| 33 | CDK2 | IC50 = 0.074 µM |
| 34 | CDK2 | IC50 = 0.095 µM |
| 14 | CDK2 | Ki = 0.007 µM |
| 15 | CDK2 | Ki = 0.005 µM |
| 7a | BCR-ABL | IC50 = 14.2 nM |
Data compiled from multiple sources.[7][9][18]
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Standard Drug | Standard Drug Zone of Inhibition (mm) |
| 4c | E. coli | - | Ampicillin | - |
| [III]c | S. aureus, K. pneumoniae | - | Ampicillin | - |
| [III]e | S. aureus, K. pneumoniae | - | Ampicillin | - |
Qualitative data indicates that these compounds exhibit good to excellent antimicrobial activity.[12][15]
Experimental Workflows
Conclusion
The this compound scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery. Their synthetic accessibility and the wide range of biological activities, particularly in the areas of oncology, inflammation, and infectious diseases, underscore their therapeutic potential. Further exploration of the structure-activity relationships and optimization of lead compounds are warranted to develop novel and effective therapeutic agents based on this privileged pyrazole core.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. orientjchem.org [orientjchem.org]
- 15. chemmethod.com [chemmethod.com]
- 16. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
A Computational and Synthetic Overview of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a detailed guide to the computational and synthetic aspects of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. While dedicated computational studies on this specific molecule are not extensively available in published literature, this document outlines a comprehensive theoretical and experimental framework based on established methodologies for analogous pyrazole derivatives. It includes fundamental molecular data, a proposed synthetic protocol, and a detailed methodology for conducting robust computational analysis using Density Functional Theory (DFT). All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding and replication by researchers in drug discovery and development.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The compound this compound (also known as 4-acetyl-5-methyl-1-phenylpyrazole) belongs to this important class of molecules. Its structure, featuring a substituted pyrazole ring linked to an ethanone moiety, makes it a valuable scaffold for further chemical modification and a subject of interest for theoretical studies to understand its structure-activity relationships.
This document serves as a technical resource, consolidating known information and presenting a standardized protocol for future computational and synthetic research on this molecule.
Molecular and Physicochemical Properties
This compound is a solid organic compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₂N₂O | [1][2] |
| Molecular Weight | 200.24 g/mol | [1][2] |
| CAS Number | 6123-63-3 | [2] |
| Canonical SMILES | CC1=C(C=NN1C2=CC=CC=C2)C(=O)C | [1] |
| InChI Key | FZEDJUVQMGBVRC-UHFFFAOYSA-N | [1] |
Molecular Structure Diagram
Caption: 2D structure of this compound.
Experimental Protocols
Proposed Synthesis Protocol
A common route for synthesizing 4-acylpyrazoles involves the Vilsmeier-Haack reaction on a pyrazolone precursor to generate a 4-carbaldehyde, followed by reaction with an organometallic reagent. The following protocol is adapted from the synthesis of related pyrazole derivatives.
Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), add phenylhydrazine (15 mmol) dropwise at room temperature with magnetic stirring.
-
Heat the reaction mixture under reflux for 5.5 hours.
-
After completion, cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, dry it, and recrystallize from ethanol to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Step 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
In a flask, slowly add phosphorus oxychloride (POCl₃, 10 mmol) to ice-cold dimethylformamide (DMF, 20 mmol) while stirring.
-
To this Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol).
-
Heat the mixture under reflux for 1.5 hours.
-
Monitor the reaction with Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into crushed ice-water (60 mL).
-
The solid product that separates is filtered, washed with cold water, dried, and recrystallized from ethanol.
Step 3: Synthesis of this compound Note: This step is a standard organometallic addition to an aldehyde, followed by oxidation. The chloro group at position 5 would likely be reduced back to a hydrogen during workup or a subsequent step.
-
Dissolve the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in an anhydrous solvent like THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C.
-
Add a Grignard reagent such as methylmagnesium bromide (CH₃MgBr, 1.1 mmol, 1M solution in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the secondary alcohol.
-
Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent like Pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.
-
Stir until the oxidation is complete (monitored by TLC).
-
Purify the resulting crude product by column chromatography on silica gel to obtain the final compound, this compound.
Synthesis Workflow Diagram
Caption: Proposed multi-step synthesis of the title compound.
Computational Methodology
The following section outlines a robust and widely accepted computational protocol for the theoretical study of the title compound using Density Functional Theory (DFT). This methodology is based on protocols used for similar heterocyclic systems.
Software
All quantum chemical calculations can be performed using a software package such as Gaussian, ORCA, or Spartan. Molecular visualization and analysis of output files can be done with software like GaussView, Avogadro, or Chemcraft.
Computational Protocol
-
Geometry Optimization:
-
The initial 3D structure of this compound is built.
-
A full geometry optimization is performed in the gas phase using the B3LYP hybrid functional.
-
The 6-311G(d,p) basis set is recommended for a good balance of accuracy and computational cost.
-
The optimization is complete when the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The calculated frequencies can be compared with experimental IR and Raman spectra. Thermodynamic properties (enthalpy, entropy, Gibbs free energy) are also obtained from this calculation.
-
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.
-
Computational Workflow Diagram
Caption: Standard workflow for DFT analysis of the title compound.
Results and Data Presentation (Pro-forma)
As no dedicated computational study was found, the following tables are presented as templates for reporting results from the protocol described in Section 4.
Optimized Geometric Parameters
This table would contain key bond lengths and dihedral angles of the optimized structure, which define its 3D conformation.
Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |
|---|---|---|---|---|---|
| N1-N2 | value | N2-N1-C5 | value | C6-C5-N1-N2 | value |
| C4-C(ethanone) | value | C3-C4-C(ethanone) | value | Phenyl-Pyrazole | value |
| C(ethanone)-O | value | N1-C5-C4 | value | | |
Calculated Vibrational Frequencies
This table would list the most significant calculated vibrational modes and their corresponding frequencies, compared against experimental data if available.
Table 2: Key Vibrational Frequencies (cm⁻¹)
| Assignment | Calculated Frequency | Experimental Frequency |
|---|---|---|
| C=O stretch (ethanone) | value | value |
| C=N stretch (pyrazole) | value | value |
| C-N stretch | value | value |
| C-H stretch (phenyl) | value | value |
Electronic and Quantum Chemical Properties
This table summarizes the key electronic descriptors derived from the DFT calculations.
Table 3: Calculated Electronic Properties (B3LYP/6-311G(d,p))
| Property | Value |
|---|---|
| E(HOMO) | value (eV) |
| E(LUMO) | value (eV) |
| HOMO-LUMO Gap (ΔE) | value (eV) |
| Dipole Moment | value (Debye) |
| Total Energy | value (Hartree) |
Conclusion
This compound is a molecule of significant interest within the broader class of bioactive pyrazole derivatives. This whitepaper has provided a foundational guide for researchers by outlining plausible synthetic routes and detailing a comprehensive protocol for computational analysis via DFT. While published experimental and theoretical data on this specific compound is sparse, the methodologies presented here are robust, well-established, and provide a clear roadmap for future studies. The provided templates for data presentation and workflow diagrams are intended to aid in the systematic investigation of this compound, ultimately contributing to the exploration of its potential in drug discovery and materials science.
References
The Ascendant Trajectory of 1-Phenyl Pyrazole Derivatives in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The 1-phenyl pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of therapeutic agents. Its synthetic tractability and ability to interact with a multitude of biological targets have propelled its derivatives to the forefront of drug discovery efforts. This in-depth technical guide provides a comprehensive review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of 1-phenyl pyrazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of 1-phenyl pyrazole derivatives is versatile, with several established methods allowing for the introduction of a wide range of substituents. The most common approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a phenylhydrazine derivative.
A general and efficient method for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives proceeds via a multi-component reaction. This protocol involves the reaction of a benzaldehyde derivative, malononitrile, and phenylhydrazine, often facilitated by a catalyst in a suitable solvent system like ethanol/water. The reaction mixture is typically stirred at room temperature or with gentle heating, with progress monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated through filtration or extraction and purified by recrystallization or column chromatography.
Another widely used method is the Knorr pyrazole synthesis, which involves the reaction of a β-diketone with a hydrazine. For instance, the reaction of a substituted acetophenone with a hydrazide in a solvent like methanol can yield the corresponding hydrazone, which is then cyclized using a Vilsmeier-Haack reagent (e.g., DMF/POCl3) to afford the 1-phenyl-1H-pyrazole-4-carbaldehyde scaffold.[1]
A Spectrum of Biological Activities
1-Phenyl pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of various diseases. These activities include anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.
Anti-inflammatory Activity
A significant number of 1-phenyl pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The two main isoforms, COX-1 and COX-2, are key mediators of inflammation. Selective inhibition of COX-2 is a highly sought-after characteristic for anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[2]
The anti-inflammatory potential of these compounds is also attributed to their ability to inhibit 15-lipoxygenase (15-LOX), another crucial enzyme in the inflammatory cascade.[3] 15-LOX catalyzes the peroxidation of polyunsaturated fatty acids, leading to the production of pro-inflammatory mediators.[3]
Table 1: Anti-inflammatory Activity of Selected 1-Phenyl Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Assay Method | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | In vitro COX inhibition assay | [4] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | In vitro COX inhibition assay | [4] |
| Pyrazole-thiazole hybrid | COX-2 | 0.03 | In vitro COX inhibition assay | [4] |
| Pyrazole-thiazole hybrid | 5-LOX | 0.12 | In vitro LOX inhibition assay | [4] |
| 1,5-diarylpyrazoline derivative | 15-LOX | 4.7 | In vitro 15-LOX inhibition assay | [5] |
| Trimethoxy derivative 5f | COX-2 | 1.50 | In vitro COX inhibition assay | [6] |
| Trimethoxy derivative 6f | COX-2 | 1.15 | In vitro COX inhibition assay | [6] |
| Celecoxib (Reference) | COX-2 | 2.16 | In vitro COX inhibition assay | [6] |
Anticancer Activity
The antiproliferative effects of 1-phenyl pyrazole derivatives have been demonstrated against a range of human cancer cell lines.[7] These compounds induce apoptosis and disrupt the cell cycle in cancer cells, highlighting their potential as novel anticancer agents. For example, certain pyrazole-containing benzimidazole hybrids have shown potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines.[7]
Table 2: Anticancer Activity of Selected 1-Phenyl Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Assay Method | Reference |
| Pyrazole-benzimidazole hybrid 9 | A549, MCF-7, HeLa | 0.83-1.81 | MTT Assay | [7] |
| Pyrazole-benzimidazole hybrid 17 | A549, MCF-7, HeLa | 0.83-1.81 | MTT Assay | [7] |
| Pyrazole-benzimidazole hybrid 28 | A549, MCF-7, HeLa | 0.83-1.81 | MTT Assay | [7] |
| Pyrazole-indole hybrid 7a | HepG2 | 6.1 ± 1.9 | MTT Assay | [8] |
| Pyrazole-indole hybrid 7b | HepG2 | 7.9 ± 1.9 | MTT Assay | [8] |
| Doxorubicin (Reference) | HepG2 | 24.7 ± 3.2 | MTT Assay | [8] |
| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11) | AsPC-1 | 16.8 | MTT Assay | [9] |
| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11) | U251 | 11.9 | MTT Assay | [9] |
Antimicrobial Activity
Several 1-phenyl pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties against a spectrum of bacteria and fungi.[10] These compounds often exhibit significant activity, with some demonstrating potency comparable to or exceeding that of standard antimicrobial drugs.
Table 3: Antimicrobial Activity of Selected 1-Phenyl Pyrazole Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Method | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Bacteria | MIC: 62.5–125 | Broth microdilution | [11] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Fungi | MIC: 2.9–7.8 | Broth microdilution | [11] |
| Pyrano[2,3-c] pyrazole 5c | Various bacterial strains | MIC: 6.25 - 50 | Broth microdilution | [12] |
| Pyrazole derivative 7b | Various bacterial strains | Moderate activity | Disk diffusion | [13] |
| Pyrazole derivative 8b | Various bacterial strains | Moderate activity | Disk diffusion | [13] |
Antioxidant Activity
The antioxidant potential of 1-phenyl pyrazole derivatives is another area of active investigation. These compounds can scavenge free radicals, such as those measured in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, and inhibit lipid peroxidation.[3]
Table 4: Antioxidant Activity of Selected 1-Phenyl Pyrazole Derivatives
| Compound | Activity | Method | Reference |
| Pyrazoline carbothioamide derivative 6a | Excellent radical scavenging | DPPH, NO, and superoxide scavenging assays | [3] |
| Pyrazoline carbothioamide derivative 6c | Excellent radical scavenging | DPPH, NO, and superoxide scavenging assays | [3] |
| Pyrazoline carbothioamide derivative 6e | Excellent radical scavenging | DPPH, NO, and superoxide scavenging assays | [3] |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 4c | Potent antioxidant activity | DPPH, Nitric oxide, Hydroxyl radical scavenging, and Hydrogen Peroxide method | [1] |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 4e | Potent antioxidant activity | DPPH, Nitric oxide, Hydroxyl radical scavenging, and Hydrogen Peroxide method | [1] |
Experimental Protocols: A Guide to Evaluation
Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives[1]
-
Synthesis of Acid Hydrazide: An appropriate ester is reacted with an excess of hydrazine hydrate in ethanol under reflux to yield the corresponding acid hydrazide.
-
Formation of Hydrazone: A mixture of the acid hydrazide and a substituted acetophenone is refluxed in methanol to afford the N'-(1-phenylethylidene)benzohydrazide.
-
Cyclization: The hydrazone is then treated with a Vilsmeier-Haack reagent (a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3)) to yield the final 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative.
-
Purification: The crude product is purified by recrystallization from a suitable solvent. The purity is checked by thin-layer chromatography (TLC), and the structure is confirmed by IR, 1H NMR, and mass spectrometry.
In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)[14]
-
A solution of the test compound at various concentrations (e.g., 200 µg/ml and 300 µg/ml) is prepared.
-
Bovine serum albumin (BSA) solution (0.2% w/v) is added to the test solution.
-
The pH of the reaction mixture is adjusted to 6.3.
-
The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.
-
After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control solution (containing no drug). Ibuprofen is typically used as a standard drug.
In Vitro Anticancer Screening (MTT Assay)[8][15]
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the synthesized pyrazole derivatives and incubated for a specified period (e.g., 48 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated further to allow for the formation of formazan crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits 50% of cell growth. Doxorubicin is often used as a reference drug.
Antimicrobial Activity (Agar Diffusion Method)[12]
-
Nutrient agar plates are prepared and inoculated with a standardized suspension of the test microorganism.
-
Wells are created in the agar using a sterile cork borer.
-
A specific volume of the test compound solution (at a known concentration, e.g., 200 µg/mL) is added to each well.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The diameter of the zone of inhibition around each well is measured in millimeters.
-
The activity of the test compounds is compared with that of a standard antimicrobial agent (e.g., ciprofloxacin for bacteria, griseofulvin for fungi).
Visualizing the Core Concepts
To better understand the synthesis, mechanisms, and experimental evaluation of 1-phenyl pyrazole derivatives, the following diagrams have been generated using the Graphviz DOT language.
Caption: General workflow for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.
Caption: Mechanism of anti-inflammatory action of 1-phenyl pyrazole derivatives via COX and 15-LOX inhibition.
Caption: Experimental workflow for the in vitro anticancer screening of 1-phenyl pyrazole derivatives using the MTT assay.
Conclusion and Future Perspectives
The 1-phenyl pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility in its synthesis allows for the generation of large libraries of derivatives with diverse functionalities, leading to a broad spectrum of biological activities. The data presented in this guide underscore the potential of these compounds in addressing significant unmet medical needs in areas such as inflammation, cancer, and infectious diseases.
Future research should focus on elucidating the precise molecular mechanisms of action of these derivatives, particularly their interactions with specific signaling pathways. The development of more selective and potent inhibitors, guided by structure-activity relationship studies and computational modeling, will be crucial for advancing these promising compounds into clinical development. The continued exploration of the 1-phenyl pyrazole chemical space is poised to yield the next generation of innovative medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. eurekaselect.com [eurekaselect.com]
The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring system, a five-membered heterocycle featuring two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemistry. Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, anti-obesity agents, and various pesticides. This guide provides a comprehensive technical overview of the seminal discoveries and the evolution of synthetic methodologies that have made this versatile scaffold readily accessible. We will delve into the core synthetic reactions, provide detailed experimental protocols for historical and modern methods, present quantitative data for comparative analysis, and illustrate the logical and mechanistic pathways involved.
The journey of pyrazole began in the late 19th century, a period of foundational advancements in organic chemistry. The term "pyrazole" was first introduced into the chemical lexicon by the German chemist Ludwig Knorr in 1883.[1][2] While Knorr was the first to synthesize a substituted derivative, a pyrazolone, which would later lead to the discovery of the analgesic drug Antipyrine, the parent pyrazole molecule was first synthesized by Eduard Buchner in 1889.[1] These pioneering efforts laid the groundwork for a rich field of heterocyclic chemistry, with multiple synthetic routes emerging over the subsequent decades.
This guide focuses on the three primary historical pillars of pyrazole synthesis: the Knorr Pyrazole Synthesis, the Pechmann Pyrazole Synthesis, and synthesis from α,β-unsaturated carbonyl compounds. Each section details the historical context, mechanism, experimental procedures, and quantitative outcomes, providing a robust resource for professionals in chemical research and development.
I. The Knorr Pyrazole Synthesis: The Foundational Condensation
The first and most enduring method for pyrazole synthesis was developed by Ludwig Knorr in 1883.[2] This reaction, a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative, remains one of the most straightforward and versatile routes to substituted pyrazoles.[1][3] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[4][5]
A significant challenge in the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl, which can lead to the formation of two distinct regioisomers.[1] Control of this regioselectivity is a key consideration in modern applications and is influenced by the steric and electronic properties of the substrates and the reaction conditions, particularly the solvent.[1]
Logical and Mechanistic Pathway
The diagram below illustrates the general workflow of the Knorr pyrazole synthesis, highlighting the formation of the hydrazone intermediate and the subsequent cyclization to the pyrazole product.
References
Methodological & Application
Knorr Pyrazole Synthesis: A Detailed Guide for Researchers and Drug Development Professionals
Application Notes and Protocols
The Knorr pyrazole synthesis, a classic condensation reaction, remains a cornerstone in the synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. First described by Ludwig Knorr in 1883, this reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, usually in the presence of an acid catalyst, to form the pyrazole ring.[1][2] The versatility and simplicity of this method have cemented its importance in the synthesis of numerous biologically active molecules.[2]
The pyrazole scaffold is a privileged structure in drug discovery, found in a variety of approved drugs targeting a wide range of diseases.[3][4] Notable examples include the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, and Baricitinib, a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[1][3] The ability to readily synthesize substituted pyrazoles via the Knorr synthesis allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[3][4]
General Reaction Mechanism
The Knorr pyrazole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically the rate-determining step and is often acid-catalyzed to activate the carbonyl group. Subsequent dehydration leads to the formation of a hydrazone intermediate.[1][2]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This cyclization step forms a five-membered heterocyclic intermediate.[1][2]
-
Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the cyclic intermediate to yield the stable, aromatic pyrazole ring.[1][2]
A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups, potentially leading to the formation of two regioisomeric pyrazole products.[5] The reaction conditions, including the solvent and the steric and electronic properties of the substituents on both reactants, can influence the regiochemical outcome.[5][6] For instance, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent has been shown to dramatically increase the regioselectivity in certain cases.[6]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives using the Knorr reaction. These are intended as general guidelines and may require optimization for specific substrates and scales.
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine) Analogue
This protocol describes a general procedure for the synthesis of a pyrazolone from a β-ketoester and a substituted hydrazine.
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Note: The addition may be exothermic.[2]
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.
-
Heating: Heat the mixture to reflux and maintain for 1 hour.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate/70% hexane).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Crystallization: Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[2]
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Purification: Recrystallize the crude product from ethanol to obtain the purified pyrazolone.[2]
Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol provides a specific example for the synthesis of a pyrazolone derivative.
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)[1]
-
1-Propanol (3 mL)[1]
-
Glacial acetic acid (3 drops)[1]
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[1]
-
Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[1]
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[1]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold water and allow it to air dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Data Presentation
The following tables summarize representative quantitative data for the Knorr pyrazole synthesis under various conditions.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | Neat | Reflux | 1 | High | [2] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic Acid | 1-Propanol | 100 | 1 | Good | [1][7] |
| Acetylacetone | Phenylhydrazine | - | Ethanol | Reflux | - | High | [8] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | - | HFIP | Room Temp | <1 | 97 (regioisomeric ratio) | [6][9] |
| Dioxobutanoate derivatives | Hydrazine hydrate | Acetic Acid | Acetic Acid | Reflux | - | - | [8] |
Signaling Pathways and Drug Development
The pyrazole moiety is a key pharmacophore in a multitude of drugs targeting various signaling pathways implicated in disease.[3][10] Understanding these pathways is crucial for drug development professionals in designing novel and effective therapeutics.
-
Cyclooxygenase (COX) Pathway: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), selectively inhibits the COX-2 enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[1] By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
-
Janus Kinase (JAK)-STAT Pathway: Baricitinib is an inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[3] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses. By inhibiting JAK1 and JAK2, baricitinib modulates the downstream signaling cascade, leading to a reduction in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby ameliorating the symptoms of autoimmune diseases like rheumatoid arthritis.[3]
-
MAPK/ERK Pathway: Encorafenib, a BRAF inhibitor used in the treatment of melanoma, contains a pyrazole core.[10] It targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[10]
The versatility of the Knorr pyrazole synthesis allows for the creation of diverse libraries of pyrazole-containing compounds for screening against these and other important biological targets.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a compound of interest in pharmaceutical research and drug development. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification and characterization in complex matrices. This document outlines a generalized experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and presents a predicted fragmentation pathway based on established principles of mass spectrometry and data from structurally related compounds. The presented data and protocols are intended to serve as a valuable resource for researchers working with pyrazole derivatives.
Introduction
This compound is a heterocyclic ketone with a molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol .[1] Pyrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, exhibiting a wide range of biological activities. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation of molecules, providing a unique "fingerprint" for identification. The fragmentation of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring.[2][3] For 4-acetylpyrazoles, a characteristic fragmentation is the loss of a methyl group from the acetyl moiety.[3]
Predicted Mass Spectrometry Fragmentation
The electron ionization mass spectrum of this compound is predicted to exhibit a prominent molecular ion peak (M⁺˙) at m/z 200. The subsequent fragmentation is expected to be dominated by cleavages characteristic of aromatic ketones and pyrazole ring systems.
A primary and likely most abundant fragmentation pathway involves the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion. This [M-CH₃]⁺ fragment is anticipated to be the base peak in the spectrum. Further fragmentation of the pyrazole ring structure can occur through the expulsion of neutral molecules such as hydrogen cyanide (HCN) and nitrogen (N₂).
The key predicted fragmentation steps are:
-
Formation of the Molecular Ion (m/z 200): Electron impact ionization removes an electron from the molecule to produce the molecular ion, M⁺˙.
-
Loss of a Methyl Radical (m/z 185): The molecular ion undergoes cleavage of the C-C bond between the carbonyl carbon and the methyl group of the acetyl moiety, leading to the formation of a stable acylium ion. This is a common fragmentation pathway for ketones.
-
Loss of Carbon Monoxide (m/z 157): The acylium ion can further fragment by losing a molecule of carbon monoxide (CO).
-
Formation of the Phenyl Cation (m/z 77): Cleavage of the bond connecting the phenyl group to the pyrazole ring can lead to the formation of the phenyl cation.
-
Formation of a Pyrazole Ring Fragment (m/z 82): Cleavage can also result in a fragment corresponding to the methyl-acetyl-pyrazole radical cation.
The following diagram illustrates the predicted major fragmentation pathway for this compound.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Quantitative Fragmentation Data (Predicted)
The following table summarizes the predicted major fragment ions and their anticipated relative abundances. This data is based on the general fragmentation patterns of substituted pyrazoles and aromatic ketones.[2][3]
| m/z | Predicted Fragment Ion | Predicted Relative Abundance |
| 200 | [C₁₂H₁₂N₂O]⁺˙ (Molecular Ion) | Moderate |
| 185 | [C₁₁H₉N₂O]⁺ | High (likely Base Peak) |
| 157 | [C₁₀H₉N₂]⁺ | Moderate to Low |
| 77 | [C₆H₅]⁺ | Moderate |
Experimental Protocols
The following is a general Gas Chromatography-Mass Spectrometry (GC-MS) protocol that can be adapted for the analysis of this compound.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentrations (e.g., 1-100 µg/mL).
-
Sample Extraction (if necessary): For analysis from a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed.
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are provided as a starting point and may require optimization for specific instrumentation and applications.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
3. Data Acquisition and Analysis
-
Acquire the mass spectra in full scan mode to obtain the complete fragmentation pattern.
-
Process the data using the instrument's software to identify the retention time and mass spectrum of the analyte.
-
Compare the obtained mass spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.
The following diagram outlines the general experimental workflow for the GC-MS analysis.
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a foundational understanding of the expected mass spectrometric fragmentation of this compound and a general protocol for its analysis by GC-MS. The predicted fragmentation pathway, dominated by the formation of a stable acylium ion, offers a basis for the identification and structural confirmation of this compound. The provided experimental protocol can be adapted by researchers to suit their specific analytical needs, aiding in the reliable characterization of this and similar pyrazole derivatives in various research and development settings.
References
Application Notes and Protocols for 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Introduction
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a versatile ketone-substituted pyrazole derivative that serves as a crucial starting material in the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its chemical structure, featuring a reactive acetyl group on the pyrazole ring, makes it an ideal precursor for various condensation and cyclization reactions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for the discovery of novel therapeutic agents. The pyrazole nucleus is a well-established pharmacophore found in numerous drugs, and derivatives of this starting material have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[1][2]
Applications
The primary application of this compound is as a key intermediate in organic synthesis for the development of novel compounds with potential therapeutic value.
-
Synthesis of Chalcones and their Derivatives: The acetyl group can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones (α,β-unsaturated ketones). These chalcones are pivotal intermediates for synthesizing a variety of heterocyclic systems like pyrazolines, isoxazolines, and pyridines, which have demonstrated significant anti-inflammatory and antimicrobial activities.[3]
-
Synthesis of Pyrazoline Derivatives: Chalcones derived from the starting material can be cyclized with hydrazine hydrate or its derivatives to form pyrazoline rings.[3][4] These pyrazoline-containing molecules are known for a broad spectrum of biological activities.
-
Synthesis of Pyrimidine and Thiophene Derivatives: The acetyl group can be a starting point for the synthesis of various fused heterocyclic systems, including pyrazolopyrimidines and pyrazolothiophenes, which are of interest in medicinal chemistry.
-
Development of Anti-inflammatory Agents: Derivatives synthesized from this starting material have shown potent anti-inflammatory properties. For instance, some have been shown to be inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[5]
-
Development of Antimicrobial Agents: Several novel compounds synthesized using this compound as a precursor have exhibited promising antibacterial and antifungal activities against various pathogenic strains.[6][7]
Experimental Protocols
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the synthesis of (E)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(aryl)prop-2-en-1-one, a key chalcone intermediate.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Dissolve this compound (10 mmol) and the desired aromatic aldehyde (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution dropwise to the ethanolic solution of the reactants with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with a few drops of glacial acetic acid.
-
The precipitated solid (chalcone derivative) is filtered, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones
This protocol outlines the cyclization of the synthesized chalcone to form a pyrazoline derivative.
Materials:
-
Synthesized chalcone derivative (from Protocol 1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (5 mmol) in glacial acetic acid (20 mL).
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting solid precipitate (pyrazoline derivative) is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[3]
Quantitative Data
The following tables summarize the biological activities of compounds derived from this compound and similar structures, as reported in the literature.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | % Inhibition of Edema | Reference Drug (% Inhibition) |
|---|---|---|
| 6b | 85.23 ± 1.92 | Indomethacin (72.99%) |
| 6b | 85.78 ± 0.99 | Celebrex (83.76%) |
| 5a | ≥84.2 | Diclofenac (86.72%) |
Data from selected studies on pyrazole derivatives.[1][3]
Table 2: Antimicrobial Activity of Synthesized Pyrazole Derivatives (Zone of Inhibition in mm)
| Compound | S. aureus (Gram +ve) | S. pyogenes (Gram +ve) | E. coli (Gram -ve) | P. aeruginosa (Gram -ve) |
|---|---|---|---|---|
| 4a | 18 | 16 | 15 | 14 |
| 4b | 20 | 18 | 17 | 16 |
| 4c | 22 | 20 | 19 | 18 |
| 4d | 17 | 15 | 14 | 12 |
| 4e | 19 | 17 | 16 | 15 |
| Ampicillin (Standard) | 25 | 23 | 27 | 25 |
Data represents the zone of inhibition at a concentration of 50 µg/mL.[7]
Visualizations
Diagram 1: Synthetic Workflow for Pyrazoline Derivatives
Caption: Synthetic pathway from the starting material to pyrazoline derivatives.
Diagram 2: Logical Relationship in Drug Discovery
Caption: Drug discovery workflow starting from the title compound.
Diagram 3: Simplified Pro-inflammatory Signaling Pathway
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
Multicomponent Reactions for Pyrazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrazole derivatives using multicomponent reactions (MCRs). Pyrazoles are a critical scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] MCRs offer an efficient, atom-economical, and environmentally friendly approach to generate diverse pyrazole libraries, which is of significant interest in drug discovery and development.[3]
Introduction to Multicomponent Reactions for Pyrazole Synthesis
Multicomponent reactions are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. This strategy is highly convergent, minimizes waste, and allows for the rapid assembly of complex molecules from simple precursors. For pyrazole synthesis, MCRs typically involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, along with other components that introduce desired substituents onto the pyrazole core. Common variations include three- and four-component reactions, often facilitated by catalysts and enhanced by techniques such as microwave or ultrasound irradiation to improve yields and reduce reaction times.[4][5]
Protocol 1: Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles
This protocol describes a one-pot, three-component reaction for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives from an aromatic aldehyde, malononitrile, and phenylhydrazine. This method is notable for its operational simplicity and the biological relevance of the resulting aminopyrazole scaffold.[6][7]
Experimental Protocol
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ethanol/Water (1:1, v/v)
-
Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g) (optional, reaction can proceed catalyst-free)[6]
-
TLC plates (Silica gel 60 F254)
-
Ethyl acetate and n-hexane for TLC elution
Procedure:
-
In a round-bottom flask or a test tube, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Add the solvent (e.g., 1 mL of H₂O/EtOH 1:1 mixture).[6]
-
If using a catalyst, add it to the mixture.
-
Stir the reaction mixture at a specified temperature (e.g., 55 °C) or at room temperature.[6][7]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., n-hexane/ethyl acetate, 5:5).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, filter the mixture, wash the solid with cold water and then ethanol to afford the pure product.
-
If a catalyst is used, it can be recovered by centrifugation after adding a solvent like chloroform, followed by washing and drying.[6]
-
The filtrate can be concentrated under reduced pressure, and the resulting solid can be recrystallized from ethanol to yield the purified 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.[6]
Quantitative Data Summary
| Entry | Aldehyde Substituent | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Cl | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15 | 93 | [6] |
| 2 | 4-NO₂ | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 20 | 90 | [6] |
| 3 | 4-OH | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 25 | 88 | [6] |
| 4 | H | None | EtOH/H₂O | RT | 30 | 92 | [7] |
| 5 | 4-MeO | None | EtOH/H₂O | RT | 45 | 89 | [7] |
Experimental Workflow Diagram
Caption: Workflow for the three-component synthesis of 5-aminopyrazoles.
Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol details the synthesis of pyrano[2,3-c]pyrazoles via a four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. This reaction is a green chemistry approach, often performed in an aqueous medium.[8]
Experimental Protocol
Materials:
-
Aromatic aldehyde (2 mmol)
-
Malononitrile (2 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Hydrazine hydrate (96%, 2 mmol)
-
Triethylamine (1 mL) or Sodium Benzoate (2.5 mol%)[8]
-
Water (5 mL)
-
Ethanol for recrystallization
-
TLC plates (Silica gel 60 F254)
-
Ethyl acetate and hexane for TLC and washing
Procedure:
-
To a stirred aqueous solution of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) in a round-bottom flask, add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and a catalytic amount of base (e.g., triethylamine or sodium benzoate) successively at room temperature.[8]
-
Stir the mixture vigorously in an open atmosphere for the specified time (e.g., 20 minutes).
-
Monitor the reaction by TLC.
-
The precipitated solid product is then collected by filtration.
-
Wash the solid with water and then with a mixture of ethyl acetate/hexane (20:80).
-
The crude product can be further purified by recrystallization from ethanol to yield the pure pyrano[2,3-c]pyrazole derivative.
Quantitative Data Summary
| Entry | Aldehyde Substituent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-OH-C₆H₄ | Sodium Benzoate | H₂O | 25 | 2 | 45 | [8] |
| 2 | 4-Cl-C₆H₄ | Sodium Benzoate | H₂O | 25 | 1 | 95 | [8] |
| 3 | 4-NO₂-C₆H₄ | Sodium Benzoate | H₂O | 25 | 0.5 | 98 | [8] |
| 4 | C₆H₅ | Triethylamine | H₂O | RT | 0.33 | 85 | |
| 5 | 2-Furyl | Triethylamine | H₂O | RT | 0.33 | 80 |
Experimental Workflow Diagram
Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Application in Drug Development: Pyrazole Derivatives as Kinase Inhibitors
Pyrazole-containing compounds are prominent in drug development, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases.[9] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many pathologies.
JAK/STAT Signaling Pathway and Pyrazole Inhibitors
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune disorders. Several pyrazole-based molecules have been developed as potent JAK inhibitors.
The diagram below illustrates the canonical JAK/STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.
Caption: JAK/STAT signaling pathway and inhibition by pyrazole derivatives.
This pathway highlights how pyrazole-based inhibitors can block the catalytic activity of JAKs, thereby preventing the downstream signaling cascade that leads to gene expression associated with cell proliferation and survival. This mechanism of action is central to the therapeutic effect of several anti-cancer and anti-inflammatory drugs.
Conclusion
Multicomponent reactions are a powerful tool for the synthesis of structurally diverse pyrazole derivatives. The protocols outlined in this document provide a foundation for researchers to efficiently generate libraries of these valuable heterocyclic compounds. The application of these molecules as kinase inhibitors underscores the importance of MCRs in modern drug discovery, enabling the rapid exploration of chemical space to identify novel therapeutic agents.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Screening of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the screening and evaluation of the antimicrobial potential of pyrazole-based compounds. The following protocols detail the necessary steps for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity of these compounds, which are crucial for the initial stages of drug discovery.
Data Presentation
The antimicrobial activities of various pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Series 1: Pyrazole-Thiadiazine Derivatives | |||
| Hydrazone 21a | Staphylococcus aureus | 62.5 | [1] |
| Bacillus subtilis | 62.5 | [1] | |
| Klebsiella pneumoniae | 125 | [1] | |
| Escherichia coli | 125 | [1] | |
| Aspergillus niger | 2.9 | [1] | |
| Candida albicans | 7.8 | [1] | |
| Hydrazone 21c | Aspergillus niger | MIC equal to standard drug | [1] |
| Staphylococcus aureus | MIC equal to standard drug | [1] | |
| Bacillus subtilis | MIC equal to standard drug | [1] | |
| Klebsiella pneumoniae | MIC equal to standard drug | [1] | |
| Escherichia coli | MIC equal to standard drug | [1] | |
| Series 2: Naphthyl-substituted Pyrazole-derived Hydrazones | |||
| Naphthyl derivative (6) | Gram-positive strains | 0.78–1.56 | [2] |
| Acinetobacter baumannii | 0.78–1.56 | [2] | |
| Series 3: Bistrifluoromethyl Phenyl Pyrazoles | |||
| Compound 29 | Gram-positive bacteria | 0.25 | [2] |
| Series 4: Pyrazole-Thiazole Hybrids | |||
| Compound 10 | Staphylococcus aureus | 1.9 - 3.9 | [3] |
| Series 5: Pyrano[2,3-c] Pyrazole Derivatives | |||
| Compound 5c | Klebsiella pneumoniae | 6.25 | [4] |
| Listeria monocytogenes | 50 | [4] | |
| Series 6: Pyrazole Schiff Bases | |||
| Compounds 6b, 7b, 7c, 8a, 8d, 9b | Multidrug-resistant bacteria | 0.97–62.5 | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Materials:
-
Test pyrazole compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator
Protocol:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a tube containing a suitable broth medium.
-
Incubate the broth culture at the appropriate temperature (e.g., 37°C for bacteria) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.[2]
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or longer for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Spread the aliquot onto an appropriate agar plate.
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
Eukaryotic cell line (e.g., HeLa, HEK-293)
-
Cell culture medium
-
Test pyrazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the eukaryotic cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrazole compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[2]
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[2]
-
-
Solubilization and Measurement:
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control.
-
Visualizations
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is mediated by a variety of signaling molecules, including prostaglandins, leukotrienes, nitric oxide, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] Key enzymatic pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways which metabolize arachidonic acid, and signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, are central to the inflammatory process.[1][3][4][5][6][7]
Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with potent anti-inflammatory properties.[2][8] A notable example is celecoxib, a selective COX-2 inhibitor, which belongs to this class.[2] The evaluation of novel pyrazole derivatives for their anti-inflammatory potential is a critical step in the drug discovery and development process. This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of novel pyrazole derivatives. These assays will assess the inhibitory effects on key enzymes, the reduction of inflammatory mediators in stimulated macrophage models, and the modulation of pro-inflammatory cytokine production.
Key Signaling Pathways in Inflammation
Understanding the underlying molecular pathways of inflammation is crucial for interpreting the results of anti-inflammatory assays. Two of the most relevant pathways for the action of many anti-inflammatory compounds, including pyrazole derivatives, are the Arachidonic Acid Pathway and the NF-κB Signaling Pathway.
Arachidonic Acid Pathway
Arachidonic acid, a fatty acid present in the cell membrane, is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators.[3][4][5][6][7] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is a primary target for many anti-inflammatory drugs.[6][9][10][11]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses.[1][12][13][14] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a signaling cascade is initiated, leading to the activation of NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory genes, including those for cytokines and chemokines.[1][12][13][14][15]
Experimental Workflow
A general workflow for screening novel pyrazole derivatives for anti-inflammatory activity is depicted below. This workflow begins with primary in vitro enzyme-based assays, followed by cell-based assays to confirm activity in a more biologically relevant context.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the novel pyrazole derivatives to inhibit the activity of COX-1 and COX-2 enzymes.[9][10][11][16][17] A common method is to measure the peroxidase activity of COX, which is colorimetric or fluorometric.[10][11][16]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Novel pyrazole derivatives and reference inhibitors (e.g., celecoxib, indomethacin)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare solutions of the novel pyrazole derivatives and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[16]
-
Add the pyrazole derivatives or reference inhibitors at various concentrations to the wells and pre-incubate.
-
Initiate the reaction by adding arachidonic acid and the probe.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for 5-10 minutes.[11]
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the compound concentration.[9]
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Novel Pyrazole 1 | |||
| Novel Pyrazole 2 | |||
| Celecoxib | |||
| Indomethacin |
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of the pyrazole derivatives to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[18][19][20][21][22] The murine macrophage cell line RAW 264.7 is commonly used.[18][20] NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[18][19][20]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Novel pyrazole derivatives and a reference inhibitor (e.g., L-NAME)
-
Griess Reagent System (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[18]
-
Pre-treat the cells with various concentrations of the novel pyrazole derivatives or the reference inhibitor for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[22]
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add the supernatant and the Griess reagent.[19]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.[20]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
Data Presentation:
| Compound | NO Inhibition IC50 (µM) |
| Novel Pyrazole 1 | |
| Novel Pyrazole 2 | |
| L-NAME |
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA
This assay quantifies the inhibitory effect of the pyrazole derivatives on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.[23][24][25] The concentration of these cytokines in the cell culture supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[23][25]
Materials:
-
Cell culture supernatant from the NO inhibition assay (or a parallel experiment)
-
TNF-α and IL-6 ELISA kits (containing capture antibody pre-coated plates, detection antibody, streptavidin-HRP, substrate, and wash buffers)
-
Recombinant TNF-α and IL-6 standards
-
Microplate reader
Protocol:
-
Perform the ELISA according to the manufacturer's instructions for the specific kit. A general procedure is outlined below.
-
Add standards and cell culture supernatants to the wells of the antibody-coated microplate and incubate.[26]
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.[23]
-
Wash the plate and add streptavidin-HRP conjugate and incubate.[23]
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.
-
Determine the concentration of TNF-α and IL-6 in the samples from the standard curve.
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine.
Data Presentation:
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Novel Pyrazole 1 | ||
| Novel Pyrazole 2 | ||
| Reference Compound |
Conclusion
The protocols detailed in this document provide a robust framework for the initial in vitro evaluation of the anti-inflammatory properties of novel pyrazole derivatives. By assessing their effects on key enzymes like COX-1 and COX-2, their ability to suppress the production of the inflammatory mediator nitric oxide, and their capacity to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, researchers can effectively screen and identify promising lead compounds for further development. The systematic application of these assays, coupled with a clear presentation of the quantitative data, will facilitate the identification of potent and potentially selective anti-inflammatory agents.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinref.com [clinref.com]
- 7. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. purformhealth.com [purformhealth.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. arigobio.com [arigobio.com]
- 25. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
In Vitro Anticancer Activity Testing of Pyrazole-Based Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Their unique chemical structure allows for extensive modification, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[1][3] These molecules exert their anticancer action through diverse mechanisms, such as inhibiting critical cell cycle regulators like cyclin-dependent kinases (CDKs), modulating key signaling pathways like EGFR and VEGFR, inducing apoptosis, and disrupting microtubule polymerization.[1][2][4] This document provides detailed protocols for essential in vitro assays to screen and characterize the anticancer potential of novel pyrazole-based molecules.
Application Note 1: Preliminary Cytotoxicity Screening
The initial step in evaluating a new compound is to determine its cytotoxic effect on various cancer cell lines. This is typically achieved by measuring the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT assay is a widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[5]
Data Presentation: Cytotoxicity of Pyrazole Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various pyrazole-based compounds against several human cancer cell lines, demonstrating their broad-spectrum anticancer potential.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Pyrazole Benzothiazole Hybrid (Compound 25) | HT29 (Colon) | 3.17 - 6.77 | [1] |
| 3,4-Diaryl Pyrazole (Compound 6) | Various | 0.00006 - 0.00025 | [1] |
| Pyrazolo[1,5-a]pyrimidine (Compounds 8 & 9) | HeLa, MCF7, A549, etc. | 0.0248 and 0.028 (avg.) | [1] |
| Pyrazole-based EGFR Inhibitor (Compound 23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [6] |
| 1,3,4-Trisubstituted Pyrazole (Compound 28) | HCT116 (Colon) | 0.035 | [6] |
| Pyrazole-Chalcone Hybrid (Compound 6d) | HNO-97 (Oral) | 10.0 | [7] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [8][9] |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b) | HepG-2 (Liver) | 6.78 | [10][11] |
| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) | HepG2 (Liver) | 6.1 | [12] |
| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | MDA-MB-231 (Breast) | 2.41 | [13] |
Experimental Protocol 1: MTT Cell Viability Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance.[14]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[15]
-
Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Appropriate cell culture medium
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
96-well microtiter plates
-
Microplate reader (absorbance at 570 nm)[14]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[14] Allow adherent cells to attach overnight in a humidified incubator (37°C, 5% CO₂).[5]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (solvent only) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to take effect.[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[15]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure the crystals are fully dissolved. Measure the absorbance at 590 nm or 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value for each compound.
Application Note 2: Mechanism of Action Elucidation
Following cytotoxicity screening, it is crucial to investigate the underlying mechanism by which the pyrazole compounds induce cell death. Key mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.
A. Apoptosis Induction
Many pyrazole derivatives exert their anticancer effects by inducing apoptosis.[8][16] This can be assessed by detecting the externalization of phosphatidylserine using Annexin V-FITC and plasma membrane integrity using propidium iodide (PI) via flow cytometry.[8][13]
Experimental Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to adhere.[8] Treat the cells with the pyrazole compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[8]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer immediately. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[12]
B. Cell Cycle Analysis
Pyrazole derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at specific phases (e.g., G1, S, or G2/M).[8][17] This can be analyzed by staining the cellular DNA with propidium iodide (PI) and measuring the DNA content using flow cytometry.[18]
Experimental Protocol 3: Cell Cycle Analysis by PI Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2.5 x 10⁵ cells/well) and treat with the pyrazole compound at its IC50 concentration for 24 hours.[18]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.[18]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
C. Target-Specific Pathway Analysis
To further define the mechanism of action, it is essential to investigate the effect of pyrazole compounds on specific signaling pathways known to be dysregulated in cancer. Western blotting is a key technique used to measure changes in the expression and phosphorylation status of proteins involved in these pathways.[1] For instance, pyrazoles have been shown to downregulate proteins like EGFR, p-EGFR, STAT3, and Bcl-2, while upregulating pro-apoptotic proteins like p53 and BAX.[1]
Experimental Protocol 4: Western Blot Analysis
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with primary antibodies specific to the target protein, followed by detection with a secondary antibody.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[19]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-Bcl-2, anti-BAX, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate[19]
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the pyrazole compound. After treatment, wash cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[19] Wash the membrane with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[19]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 10. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis [mdpi.com]
- 11. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. researchgate.net [researchgate.net]
- 17. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 18. A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for DFT Calculations of Pyrazole Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for utilizing Density Functional Theory (DFT) to calculate the electronic properties of pyrazole derivatives. The information herein is intended to guide researchers in computational chemistry and drug development in leveraging DFT to understand the structure-activity relationships (SAR) of this important class of heterocyclic compounds.
Application Notes: The Role of DFT in Pyrazole Research
Pyrazoles are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Understanding the electronic structure of pyrazole derivatives is paramount for rational drug design, as it governs their reactivity, intermolecular interactions, and ultimately, their therapeutic efficacy. DFT has emerged as a powerful and cost-effective computational method to elucidate these properties with high accuracy.[3]
Key electronic properties of pyrazoles that can be reliably calculated using DFT include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for determining a molecule's chemical reactivity and stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of kinetic stability; a larger gap suggests lower reactivity.[3][4]
-
Dipole Moment: This property provides insight into the overall polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions with biological targets.
-
Mulliken Atomic Charges: The distribution of electron density across a molecule, as described by Mulliken charges, helps identify electrophilic and nucleophilic sites, which are critical for understanding reaction mechanisms and intermolecular interactions.[5][6][7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack.[7][8]
These calculated properties are instrumental in the drug development pipeline, aiding in the design of more potent and selective kinase inhibitors and other therapeutics.[9][10][11] For instance, DFT calculations can help rationalize the binding of pyrazole-based inhibitors to the ATP-binding site of kinases, guiding the synthesis of new derivatives with improved activity.[9][10]
Data Presentation: Calculated Electronic Properties of Pyrazole Derivatives
The following tables summarize DFT-calculated electronic properties for a selection of pyrazole derivatives from the literature. These values were typically obtained using the B3LYP functional with the 6-31G(d) or similar basis sets.
Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Pyrazole Derivatives
| Compound | Substituents | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | 3-(2-furyl), 5-(COOH) | - | - | 4.458 | [3] |
| Pyrazole-carboxamide derivative 6a | Pyrimidiopyrazole | - | - | - | [12] |
| Pyrazole-carboxamide derivative 6b | Pyrimidiopyrazole | - | - | - | [12] |
| Pyranopyrazole derivative | Varied aryl | - | - | Varies | [13] |
| 4-(1-phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c][5][9][14]oxadiazole | Phenyl, p-tolyl, benzoxadiazole | -5.5971 | -2.4598 | 3.1373 | [8] |
Table 2: Dipole Moments and Mulliken Charges of Selected Pyrazole Derivatives
| Compound | Dipole Moment (Debye) | Key Mulliken Charges (e) | Reference |
| Pyrazole | Varies with solvent | N1: ~ -0.3, N2: ~ -0.2, C3: ~ 0.1, C4: ~ -0.2, C5: ~ 0.1 | [5] |
| 4-(1-phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c][5][9][14]oxadiazole | 4.3785 | C4 with high positive charge | [7][8] |
| Indole appended pyrazolo-triazine | - | Varies across atoms | [15] |
Experimental Protocols: DFT Calculations for Pyrazole Derivatives
This section provides detailed protocols for performing DFT calculations on pyrazole derivatives using two common quantum chemistry software packages: Gaussian and ORCA. The B3LYP functional with the 6-31G(d) basis set is used as a representative level of theory, as it is widely employed for organic molecules and has been shown to provide a good balance between accuracy and computational cost.
Protocol 1: Geometry Optimization and Electronic Property Calculation using Gaussian
This protocol outlines the steps for performing a geometry optimization followed by the calculation of electronic properties for a pyrazole derivative using Gaussian.
Step 1: Molecule Building and Initial Setup
-
Construct the 3D structure of the pyrazole derivative using a molecular modeling program such as GaussView, Avogadro, or ChemDraw.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
Save the coordinates in a format compatible with Gaussian (e.g., .gjf or .com).
Step 2: Gaussian Input File Preparation
-
Open the generated coordinate file in a text editor.
-
The input file should be structured as follows:
-
%nprocshared=4: Specifies the number of CPU cores to be used.
-
%mem=4GB: Allocates 4 gigabytes of memory.
-
%chk=pyrazole_derivative.chk: Creates a checkpoint file for restarting calculations or visualizing orbitals.
-
#p B3LYP/6-31G(d) Opt Freq Pop=Mulliken: This is the route section.
-
B3LYP/6-31G(d): Specifies the DFT functional and basis set.
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
Pop=Mulliken: Requests the calculation of Mulliken atomic charges.
-
-
Pyrazole Derivative Geometry Optimization: A descriptive title for the calculation.
-
0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet state) of the molecule.
Step 3: Running the Calculation
-
Submit the input file to Gaussian using the command line: g09 < pyrazole_derivative.gjf > pyrazole_derivative.log
Step 4: Analysis of Results
-
Open the output file (.log) in a text editor or visualization software like GaussView.
-
Geometry Optimization: Search for "Stationary point found" to confirm successful optimization.
-
Vibrational Frequencies: Check the frequency output to ensure there are no imaginary frequencies.
-
Electronic Properties:
-
HOMO/LUMO Energies: Search for "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues". The last occupied and first virtual orbital energies correspond to the HOMO and LUMO, respectively.
-
Dipole Moment: Search for "Dipole moment (field-independent basis, Debye)".
-
Mulliken Charges: Search for "Mulliken charges".
-
Protocol 2: Geometry Optimization and Electronic Property Calculation using ORCA
This protocol details the same calculation as above but using the ORCA software package, which is free for academic use.
Step 1: Molecule Building
-
Follow the same procedure as in Protocol 1, Step 1 to build and obtain the initial coordinates of the pyrazole derivative. It is convenient to save the coordinates in an XYZ file format (.xyz).
Step 2: ORCA Input File Preparation
-
Create a new text file and structure the input as follows:
-
! B3LYP 6-31G(d) Opt Freq: This is the simple input line.
-
B3LYP: Specifies the DFT functional.
-
6-31G(d): Specifies the basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation.
-
-
%pal nprocs 4 end: Specifies the use of 4 parallel processes.
-
* xyz 0 1: Defines the start of the coordinate block in XYZ format, with a charge of 0 and a spin multiplicity of 1.
-
*: Marks the end of the coordinate block.
Step 3: Running the Calculation
-
Execute the ORCA calculation from the command line: orca pyrazole_derivative.inp > pyrazole_derivative.out
Step 4: Analysis of Results
-
Open the output file (.out) in a text editor or a visualization program that supports ORCA output.
-
Geometry Optimization: Look for "OPTIMIZATION RUN DONE" to confirm completion.
-
Vibrational Frequencies: Check the "VIBRATIONAL FREQUENCIES" section for any imaginary frequencies.
-
Electronic Properties:
-
HOMO/LUMO Energies: In the "ORBITAL ENERGIES" section, the energies for the highest occupied and lowest unoccupied orbitals will be listed.
-
Dipole Moment: Search for "Total Dipole Moment".
-
Mulliken Charges: Search for "MULLIKEN ATOMIC CHARGES".
-
Mandatory Visualizations
DFT Calculation Workflow for Drug Design
Caption: Workflow illustrating the integration of DFT calculations in the drug design and development process.
Logical Relationship in Pyrazole-Based Kinase Inhibition
Caption: Logical diagram showing how DFT calculations on pyrazoles inform the understanding of their kinase inhibition mechanism.
References
- 1. uomphysics.net [uomphysics.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 12. Synthesis, Antitumor Activity, Molecular Docking and DFT Study of Novel Pyrimidiopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 14. Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT … [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Introduction
Schiff bases derived from pyrazole scaffolds are a prominent class of organic compounds in medicinal chemistry and drug development.[1][2] The core structure, formed through the condensation of a primary amine with a carbonyl compound, results in an azomethine or imine (-C=N-) group that is crucial for their diverse biological activities.[3][4] Specifically, derivatives synthesized from 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone have garnered significant interest due to their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[5][6][7] The versatility of the pyrazole nucleus, combined with the ease of modifying the Schiff base through various amine substitutions, allows for the creation of a large library of compounds for biological screening.[8]
These application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of Schiff base derivatives of this compound, aimed at researchers in medicinal chemistry and drug discovery.
Synthesis Workflow
The synthesis of Schiff bases from this compound is typically a straightforward one-pot condensation reaction. The ketone is reacted with a selected primary amine in a suitable solvent, often with a catalytic amount of acid to facilitate the reaction.
Caption: General workflow for synthesizing Schiff base derivatives.
Application Note 1: Anticancer Activity
Pyrazole-containing Schiff bases have demonstrated significant potential as anticancer agents.[8][9] They can induce cytotoxicity in various cancer cell lines, including breast, colon, and liver cancer lines.[5][10][11] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of critical signaling pathways like PI3K/Akt or receptor tyrosine kinases such as EGFR and VEGFR.[12][13][14] The planar structure of the Schiff base moiety allows for intercalation with DNA, potentially contributing to their cytotoxic effects.[15]
Table 1: Representative Anticancer Activity (IC₅₀ Values) of Pyrazole Schiff Base Derivatives Note: The following data are representative of the broader class of pyrazole-based Schiff bases and may not be derived from the exact specified starting ketone. They serve to illustrate the potential therapeutic efficacy.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| Pyrazole-Schiff Base 5d | A549 (Lung) | 48.61 ± 0.14 | Doxorubicin | 54.94 ± 0.16 |
| Pyrazole-Schiff Base 5e | A549 (Lung) | 47.74 ± 0.20 | Doxorubicin | 54.94 ± 0.16 |
| Pyrazole-Schiff Base 5e | Caco-2 (Colon) | 40.99 ± 0.20 | Doxorubicin | 54.94 ± 0.16 |
| Pyrazole-Schiff Base 7a | Caco-2 (Colon) | 42.42 ± 0.18 | Doxorubicin | 54.94 ± 0.16 |
| Pyrazole-Indole Derivative 33 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 |
| Pyrazole-Indole Derivative 34 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 |
| Fused Pyrazole Derivative 50 | HepG2 (Liver) | 0.71 | Sorafenib | 1.06 |
Data compiled from multiple sources.[11][13]
Caption: Simplified signaling pathway for apoptosis induction.[12]
Application Note 2: Antimicrobial Activity
Schiff bases derived from heterocyclic cores like pyrazole are well-documented for their broad-spectrum antimicrobial properties.[16][17] They have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[7][18] The imine group is considered a critical pharmacophore, and the lipophilicity of the molecule, which can be tuned by altering the amine substituent, plays a key role in its ability to penetrate microbial cell membranes.
Table 2: Representative Antimicrobial Activity (MIC Values) of Pyrazole Schiff Base Derivatives Note: The following data are representative of the broader class of pyrazole-based Schiff bases and are intended to demonstrate potential antimicrobial efficacy.
| Compound Type | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Pyrazole-carboxamide SB | Staphylococcus epidermidis (Gram +) | 7.81 | Ciprofloxacin | 15.62 |
| Pyrazole-carboxamide SB | Enterococcus faecalis (Gram +) | 7.81 | Ciprofloxacin | 7.81 |
| Pyrazolone SB (Compound 7) | Micrococcus luteus (Gram +) | 25 | Ampicillin | 100 |
| Pyrazolone SB (Compound 8) | Staphylococcus aureus (Gram +) | 12.5 | Ampicillin | 12.5 |
| Pyrazolone SB (Compound 4) | Escherichia coli (Gram -) | 6.25 | Ciprofloxacin | - |
| Pyrazolone SB (Compound 5) | Salmonella typhimurium (Gram -) | 6.25 | Ciprofloxacin | - |
| Pyrazole SB Metal Complex | Aspergillus niger (Fungus) | - | Nystatin | - |
| Pyrazole SB Metal Complex | Candida albicans (Fungus) | - | Nystatin | - |
Data compiled from multiple sources.[7][16][18]
Experimental Protocols
Protocol 1: General Synthesis and Characterization of Schiff Base Derivatives
This protocol describes the synthesis of a Schiff base via condensation of this compound with a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, 4-chloroaniline)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
Add the selected primary amine (1.0 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid to the mixture to act as a catalyst.[19]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-6 hours.[4]
-
Monitor the reaction progress using TLC (e.g., using a 4:1 ethyl acetate:toluene solvent system).[20]
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product. If no precipitate forms, the solution can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.[4]
-
Dry the product under vacuum or in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to achieve high purity.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods.
-
FT-IR: Look for the appearance of a characteristic imine (C=N) stretching band around 1600-1650 cm⁻¹ and the disappearance of the C=O band from the starting ketone.[4][18]
-
¹H-NMR: Confirm the presence of protons corresponding to the pyrazole ring, phenyl groups, and the newly formed imine linkage. A characteristic singlet for the azomethine proton (-CH=N-) may appear in the δ 8.0-10.0 ppm range.[16]
-
Mass Spectrometry: Determine the molecular weight of the compound to confirm its molecular formula.[16]
-
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol evaluates the cytotoxicity of the synthesized compounds against a selected cancer cell line.[21]
Materials:
-
Synthesized Schiff base compounds
-
Cancer cell line (e.g., MCF-7, HepG2)
-
96-well microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[21]
-
Prepare stock solutions of the synthesized Schiff bases in DMSO. Make serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plates for 24 or 48 hours at 37°C with 5% CO₂.[22]
-
After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Activity (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds using the broth microdilution method.[23][24]
Materials:
-
Synthesized Schiff base compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)
-
Standard antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each Schiff base in DMSO.
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. This will create a range of decreasing concentrations.
-
Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a positive control (wells with bacteria and medium but no compound) and a negative control (wells with medium only).
-
Seal the plate and incubate at 37°C for 18-24 hours.[1]
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[25] The results can also be read using a microplate reader to measure turbidity.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Schiff bases targeting an Sw-480 colorectal cell line: synthesis, characterization, ds-DNA binding and anticancer studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06962E [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.aip.org [pubs.aip.org]
- 23. EUCAST: MIC Determination [eucast.org]
- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy is a two-step synthesis.
-
Step 1: Synthesis of the Pyrazolone Intermediate. The process begins with the condensation reaction of phenylhydrazine and ethyl acetoacetate to form the key intermediate, 1-phenyl-3-methyl-5-pyrazolone (also known as Edaravone). This reaction is typically high-yielding.[1]
-
Step 2: C-Acylation of the Pyrazolone. The intermediate is then acylated at the C4 position using an acetylating agent like acetyl chloride. A crucial aspect of this step is directing the acylation to the carbon atom (C-acylation) rather than the oxygen atom (O-acylation) to obtain the desired product.[2][3]
References
Technical Support Center: Purification of Pyrazole Derivatives by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazole derivatives using recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?
A1: The choice of solvent is critical and depends on the specific pyrazole derivative's polarity and substituents. However, some generally effective solvents and solvent systems include:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water are frequently used. Pyrazole itself can be crystallized from petroleum ether, cyclohexane, or water.
-
Mixed Solvent Systems: A common and effective technique is to dissolve the pyrazole compound in a hot solvent in which it is soluble (a "good" solvent, e.g., ethanol, methanol) and then add a hot anti-solvent (e.g., water) in which the compound is poorly soluble until turbidity appears, followed by slow cooling. Hexane/ethyl acetate and hexane/acetone are also reported as useful combinations. For example, Celecoxib can be recrystallized from a mixture of acetone and toluene.[1][2][3]
Q2: My pyrazole compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.
-
Lower the Crystallization Temperature Slowly: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling and prevent rapid precipitation as an oil.
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
Q3: The recrystallization yield of my pyrazole compound is very low. How can I improve it?
A3: A low yield can be attributed to several factors. Consider the following to improve your recovery:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.
-
Cool the Solution Thoroughly: Ensure the solution is cooled to a low enough temperature, for instance, in an ice bath, to maximize the precipitation of the product, provided the impurities remain in solution.
-
Select an Appropriate Solvent: The ideal solvent will dissolve the pyrazole compound when hot but have very low solubility for it when cold.
-
Consider a Second Crop: After filtering the initial crystals, concentrating the mother liquor by boiling off some of the solvent and re-cooling can sometimes yield a second crop of crystals. However, be aware that this second crop may be less pure than the first.
Q4: How can I remove colored impurities during the recrystallization of my pyrazole?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
Q5: Can I use recrystallization to separate regioisomers of a pyrazole derivative?
A5: Fractional recrystallization can be an effective method for separating regioisomers if they have sufficiently different solubilities in a particular solvent system. This technique involves multiple recrystallization steps to progressively enrich one isomer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated. | - Concentrate the solution by boiling off some of the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound. |
| Crystallization happens too quickly. | The solution is too concentrated, or the cooling is too rapid. | - Add a small amount of additional hot solvent.- Allow the solution to cool slowly at room temperature before placing it in an ice bath. |
| The resulting crystals are impure. | Impurities were co-crystallized or trapped in the crystal lattice. | - Ensure the solution was not cooled too quickly.- Wash the collected crystals with a small amount of the cold recrystallization solvent.- Perform a second recrystallization. |
| The compound "oils out". | The melting point of the compound is lower than the temperature of the solution, or the solvent is too nonpolar. | - Add more of the "good" solvent to the hot solution.- Re-heat the solution to dissolve the oil and allow it to cool more slowly.- Try a different solvent or solvent system. |
Data Presentation
Table 1: Solubility of 1H-Pyrazole in Various Solvents
| Solvent | Temperature (°C) | Solubility (moles/L) |
| Water | 9.6 | 2.7 |
| Water | 24.8 | 19.4 |
| Cyclohexane | 31.8 | 0.577 |
| Cyclohexane | 56.2 | 5.86 |
| Benzene | 5.2 | 0.31 |
| Benzene | 46.5 | 16.8 (moles/1000mL) |
Data sourced from ChemicalBook.[1]
Table 2: Recrystallization Data for Selected Pyrazole Derivatives
| Compound | Solvent System | Yield (%) | Purity (by HPLC) | Melting Point (°C) |
| Celecoxib | Acetone/Toluene | >90 | >99.8% | 162-164 |
| Phenylbutazone | Acetone/Water (Antisolvent) | High | Not specified | 105-107 |
| 1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate | Methanol | 68 | Not specified | Not specified |
Data compiled from various sources.[1][4][5]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Generic Pyrazole Derivative
-
Dissolution: Place the crude pyrazole compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on a watch glass or in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and, if necessary, assess purity using techniques like HPLC or NMR spectroscopy.
Protocol 2: Mixed-Solvent Recrystallization of Celecoxib
-
Dissolution: Take the crude Celecoxib wet-cake in a three-necked flask equipped with a stirrer, thermometer, and reflux condenser. Add a mixture of acetone and toluene (e.g., a 1:20 ratio of acetone to toluene).
-
Heating: Heat the reaction mixture to 80-85°C for 30 minutes.
-
Decolorization (Optional): Add activated carbon and continue heating at 80-85°C.
-
Cooling: Cool the reaction mixture to 25-30°C to allow for crystallization.
-
Isolation: Filter the separated solid and wash it with toluene.
-
Drying: Dry the crystals at 70°C to yield the purified Celecoxib.[2][3]
-
Purity Check: The purity of the recrystallized Celecoxib can be confirmed by HPLC, with an expected purity of >99.8%.[3]
Protocol 3: Purity Assessment by HPLC
-
Sample Preparation: Accurately weigh and dissolve the recrystallized pyrazole derivative in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., methanol or acetonitrile). The ratio will depend on the specific pyrazole derivative (e.g., 20:80 water:methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the pyrazole derivative (e.g., 206 nm).
-
-
Analysis: Inject the sample and standards. The purity is determined by the area percentage of the main peak in the chromatogram.
Protocol 4: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the recrystallized pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis:
-
Chemical Shifts and Integration: Check if the chemical shifts and integration of the protons match the expected structure of the pyrazole derivative.
-
Impurity Peaks: Look for any unexpected peaks that might indicate the presence of residual solvent or other impurities.
-
Tautomerism: Be aware that some pyrazole derivatives can exhibit tautomerism, which can lead to broadened peaks or the appearance of two sets of signals. This is a characteristic of the molecule and not necessarily an impurity. Lowering the temperature of the NMR experiment can sometimes resolve these individual tautomers.[6]
-
Visualizations
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]
- 5. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purifying Pyrazoles with Column Chromatography
Welcome to the technical support center for the purification of pyrazole derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions encountered during the experimental process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of pyrazoles, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate Mobile Phase: The polarity of the eluent may not be optimal for separating the target pyrazole from impurities. - Co-elution with a Non-polar Impurity: An impurity with a similar polarity to your product may be eluting at the same time. - Column Overloading: Too much crude material was loaded onto the column. | - Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for many pyrazoles is a mixture of ethyl acetate and hexane.[1] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for your target compound. - Change Solvent System: If optimizing the ratio of your current system doesn't work, try a different solvent combination. For example, substituting ethyl acetate with diethyl ether or dichloromethane can alter selectivity. - Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help separate compounds with close Rf values. - Reduce Sample Load: The amount of crude material should ideally be 1-2% of the mass of the silica gel. |
| Product is Streaking or Tailing on TLC and Column | - Compound is too Polar for the Mobile Phase: The eluent is not polar enough to move the compound effectively, causing it to "drag" along the stationary phase. - Interaction with Acidic Silica Gel: Pyrazoles are basic compounds and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.[1] | - Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. - Deactivate Silica Gel: Add a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica gel.[2][3] You can also pre-treat the silica gel by flushing the packed column with a solvent system containing triethylamine before loading your sample.[4] - Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel for particularly basic pyrazoles.[5] |
| Product Decomposes on the Column | - Sensitivity to Acidic Silica Gel: Some pyrazole derivatives may be unstable under acidic conditions and can decompose on the silica gel stationary phase. | - Deactivate Silica Gel: As with tailing, adding triethylamine to the eluent can prevent decomposition by neutralizing the silica gel.[2][3][4] - Use an Alternative Stationary Phase: Neutral alumina or Florisil can be used as less acidic alternatives to silica gel.[5] - Run a Quick Filtration: If the impurities are very different in polarity, a short plug of silica gel might be sufficient for purification, minimizing the contact time of your compound with the stationary phase. |
| Product Elutes too Quickly (High Rf) or Not at All (Low Rf) | - Incorrect Mobile Phase Polarity: The eluent is either too polar (high Rf) or not polar enough (low Rf). | - Adjust Mobile Phase Polarity: For a high Rf, decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in an ethyl acetate/hexane system). For a low Rf, increase the polarity (e.g., increase the percentage of ethyl acetate). A target Rf of 0.2-0.4 on TLC is generally ideal for good separation on a column.[1] |
| Low Yield of Purified Product | - Incomplete Elution: The product may still be on the column if the mobile phase was not polar enough to elute it completely. - Decomposition on the Column: As mentioned above, acid-sensitive pyrazoles can degrade on silica gel. - Loss During Workup: Significant product loss can occur during extraction and solvent removal steps. | - Increase Eluent Polarity at the End of the Column: After your product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining compounds. - Address Decomposition: Use deactivated silica gel or an alternative stationary phase. - Careful Handling: Ensure efficient extraction and minimize transfers to reduce mechanical losses. |
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying pyrazoles?
A1: Silica gel is the most widely used stationary phase for the column chromatography of pyrazoles due to its versatility and effectiveness in separating a wide range of organic compounds.[6] However, for basic pyrazoles that may interact with the acidic nature of silica, neutral or basic alumina can be a better choice.[5]
Q2: What are the recommended mobile phase systems for pyrazole purification?
A2: A combination of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate is very common.[1][7] For more polar pyrazoles, a mixture of dichloromethane and methanol can be effective.[8] The optimal ratio of the solvents should be determined by TLC analysis before running the column.
Q3: How do I choose the right solvent system using TLC?
A3: The ideal solvent system for column chromatography will give your target pyrazole an Rf value between 0.2 and 0.4 on a TLC plate. This range typically provides the best separation from impurities. It is also crucial that the spots for your product and the impurities are well-separated.
Q4: My pyrazole is a solid. Should I still use column chromatography?
A4: While recrystallization is often a preferred method for purifying solids, column chromatography can be very effective, especially for separating mixtures of isomers or compounds with very similar polarities.[9] If your solid pyrazole is impure, column chromatography can be an excellent purification step before a final recrystallization to obtain highly pure crystals.
Q5: What is "dry loading" and when should I use it?
A5: Dry loading involves adsorbing your crude sample onto a small amount of silica gel before loading it onto the column. This is particularly useful when your compound is not very soluble in the initial, non-polar mobile phase. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Data Presentation
Table 1: Retention Factors (Rf) of Selected Pyrazole Derivatives
| Pyrazole Derivative | Mobile Phase (v/v) | Stationary Phase | Rf Value |
| 3,5-diphenyl-1H-pyrazole | 5% Ethyl Acetate / 95% Hexane | Silica Gel | 0.31[10] |
| 1-(4-Methoxyphenyl)-3,5-diphenyl-1H-pyrazole | 10% Ethyl Acetate / 90% Hexane | Silica Gel | 0.68[10] |
| 3-methyl-1,4-diphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one | 50% Ethyl Acetate / 50% n-hexane | Silica Gel | 0.26[11] |
| 1,3,4-triphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one | 50% Ethyl Acetate / 50% n-hexane | Silica Gel | 0.22[11] |
Table 2: Typical Purification Yields of Pyrazoles via Column Chromatography
| Pyrazole Synthesis Reaction | Purification Method | Typical Yield Range |
| Synthesis from 1,3-dicarbonyls and hydrazines | Silica Gel Column Chromatography | 55-91%[6][12] |
| Synthesis from N-propargyl sulfonylhydrazones | Silica Gel Column Chromatography (Petroleum Ether / Ethyl Acetate) | 64-93%[13] |
| Synthesis from 5-bromo enones and pyrazoles | Flash Column Chromatography (Silica Gel, Chloroform) | 55-84%[14] |
| Synthesis from alcohols and hydrazines | Silica Gel Column Chromatography (Hexane / Ethyl Acetate) | 66-88%[7] |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography of a Pyrazole Derivative
This protocol provides a general procedure for the purification of a pyrazole derivative using silica gel column chromatography.
1. Materials:
-
Crude pyrazole mixture
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents for mobile phase (e.g., HPLC grade hexane and ethyl acetate)
-
Triethylamine (optional, for deactivation)
-
Glass column with a stopcock
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent system until the desired product has an Rf value of 0.2-0.4 and is well-separated from impurities.
-
-
Column Packing:
-
Secure the glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude pyrazole mixture in a minimal amount of a suitable solvent (preferably the mobile phase).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.
-
Begin collecting fractions in numbered test tubes.
-
If using gradient elution, gradually increase the polarity of the mobile phase as the column runs.
-
Monitor the elution process by periodically checking the fractions with TLC.
-
-
Isolation of Pure Product:
-
Identify the fractions containing the pure pyrazole derivative using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of pyrazoles using column chromatography.
Caption: A troubleshooting decision tree for common issues in pyrazole column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. rsc.org [rsc.org]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting regioisomer formation in pyrazole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioisomer formation in pyrazole synthesis, a common hurdle for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation critical?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two distinct substitution patterns.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a sensitive interplay of several key factors:[1][3]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less crowded carbonyl group.[2][4]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role.[2] Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[4] Conversely, electron-donating groups decrease electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][2] Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1][4]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity.[1][2] Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[5]
Q3: I am obtaining a nearly 1:1 mixture of regioisomers. How can I improve the selectivity towards one product?
A3: Achieving high regioselectivity when starting from a near-equal mixture is a common challenge. The most effective strategy is to modify the reaction conditions to exploit subtle differences between the two competing reaction pathways.
-
Change the Solvent: This is often the most impactful change. Switching from a standard solvent like ethanol to a fluorinated alcohol (TFE or HFIP) can dramatically shift the isomeric ratio, often favoring one regioisomer almost exclusively.[5] Fluorinated solvents can influence the reaction pathway through unique solvation effects and hydrogen bonding.[2]
-
Adjust the pH: If not already controlled, adding a catalytic amount of acid can alter the nucleophilicity of the hydrazine nitrogens and direct the initial attack.[4]
-
Modify Temperature: While less predictable, changing the reaction temperature can sometimes favor one activation pathway over the other. Lowering the temperature may increase selectivity if the reaction is under kinetic control.
Q4: My desired regioisomer is the minor product. What strategies can I use to reverse the selectivity?
A4: When the intrinsic steric and electronic factors of your substrates favor the undesired isomer under standard conditions, a change in strategy is required.[4]
-
Employ Fluorinated Solvents: As mentioned, solvents like TFE and HFIP are exceptionally effective at altering regioselectivity. In many cases, they can reverse the outcome observed in solvents like ethanol, leading to the formation of the opposite regioisomer as the major product.[5]
-
Use a Different Synthetic Route: If modifying the Knorr synthesis is unsuccessful, consider alternative methods for pyrazole synthesis that offer different regiochemical control, such as 1,3-dipolar cycloadditions of diazo compounds with alkynes or multicomponent reactions.[6][7]
-
Protecting Group Strategy: In some cases, it may be possible to temporarily protect one of the carbonyl groups in the 1,3-dicarbonyl compound, forcing the reaction to proceed through a single pathway. This adds steps but can guarantee the desired regiochemistry.
Q5: I have already synthesized a mixture of regioisomers and need to separate them. What are the best methods?
A5: If the formation of a mixture is unavoidable, purification becomes the final step.
-
Column Chromatography: This is the most common method for separating pyrazole regioisomers.[8] A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is critical to identify an eluent that provides the best possible separation.[1] Start with a non-polar solvent (e.g., hexanes) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate).
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method. This often requires careful experimentation with various solvents and temperatures.
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option, although it is less scalable than column chromatography.
Data Presentation: Solvent Effects on Regioselectivity
The choice of solvent is a critical parameter in controlling the regioselectivity of pyrazole synthesis. The following tables summarize the quantitative impact of different solvents on the reaction between various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.
Regioisomer A: N-substituted nitrogen is adjacent to the R¹ group. Regioisomer B: N-substituted nitrogen is adjacent to the R² group.
Table 1: Reaction of 1-Aryl-4,4,4-trifluorobutane-1,3-diones with Methylhydrazine
| R¹ (Aryl) | R² | Solvent | Temperature (°C) | Time (h) | Ratio (A:B) |
| 4-MeO-Ph | CF₃ | EtOH | 25 | 1 | 1:2.5 |
| 4-MeO-Ph | CF₃ | TFE | 25 | 1 | 10:1 |
| 4-MeO-Ph | CF₃ | HFIP | 25 | 1 | >99:1 |
| Ph | CF₃ | EtOH | 25 | 1 | 1:1.5 |
| Ph | CF₃ | TFE | 25 | 1 | 12:1 |
| Ph | CF₃ | HFIP | 25 | 1 | 80:1 |
| 4-Cl-Ph | CF₃ | EtOH | 25 | 1 | 1:1 |
| 4-Cl-Ph | CF₃ | TFE | 25 | 1 | 15:1 |
| 4-Cl-Ph | CF₃ | HFIP | 25 | 1 | 99:1 |
Table 2: Reaction of 1-Phenylbutane-1,3-dione with Phenylhydrazine [2]
| R¹ | R² | Solvent | Temperature (°C) | Time (h) | Ratio (A:B) |
| Ph | Me | EtOH | Reflux | 4 | 70:30 |
| Ph | Me | TFE | Reflux | 2 | 85:15 |
| Ph | Me | HFIP | Reflux | 1 | >95:5 |
Experimental Protocols
Protocol 1: General Procedure for High-Regioselectivity Pyrazole Synthesis Using Fluorinated Alcohols [4][5]
This protocol details a general procedure for the Knorr condensation that highly favors one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3-5 mL).
-
Add the substituted hydrazine (1.1 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the HFIP under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Visual Guides and Workflows
The following diagrams illustrate key concepts and workflows related to troubleshooting regioisomer formation in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Optimization of reaction conditions for pyrazole synthesis (temperature, solvent, catalyst).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
FAQ 1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
Low yields in pyrazole synthesis, particularly in the Knorr synthesis, can be attributed to several factors, from the purity of starting materials to suboptimal reaction conditions.[1] The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[2]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, which reduces the overall yield.[1]
-
Optimize Reaction Temperature: The reaction temperature can significantly impact the yield. For some reactions, increasing the temperature to 60°C has been shown to improve yields, while temperatures above this can lead to a decrease in yield.[3] In other cases, reactions can proceed efficiently at room temperature.[4][5] It is crucial to optimize the temperature for your specific substrates.
-
Solvent Selection: The choice of solvent plays a critical role. While ethanol is commonly used, aprotic dipolar solvents like DMF and NMP have shown better results in some cases.[5] Fluorinated alcohols such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can also improve regioselectivity and yield.[6]
-
Catalyst Choice: The Knorr pyrazole synthesis is typically acid-catalyzed.[2] Glacial acetic acid is a common choice.[2][7] However, various other catalysts, including Lewis acids like lithium perchlorate and nano-ZnO, have been used to improve yields.[4][5] In some instances, a mild base like sodium acetate may be beneficial, especially when using hydrazine salts.[1]
-
Control pH: The reaction is sensitive to pH. Strongly acidic conditions can reduce the nucleophilicity of hydrazine, while strongly basic conditions can promote side reactions.[8] A small amount of a weak acid is often optimal.[8]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.[1]
FAQ 2: I am observing the formation of multiple products that are difficult to separate. What is causing this and how can I improve the selectivity?
The formation of a mixture of products is a common issue, often due to the creation of regioisomers.[8] This typically occurs when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[8] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible pyrazole products.[2]
Troubleshooting Steps:
-
Solvent Optimization: The solvent can significantly influence regioselectivity. The use of fluorinated alcohols like TFE or HFIP has been shown to dramatically improve the ratio of the desired regioisomer.[6]
-
Temperature Control: Reaction temperature can also affect the regioselectivity. It is advisable to run small-scale experiments at different temperatures to determine the optimal condition for your desired isomer.
-
Catalyst Selection: The choice of catalyst can direct the reaction towards a specific regioisomer. For instance, some catalysts may favor the reaction at the less sterically hindered carbonyl group.
-
Protecting Groups: In some cases, using a protecting group on one of the carbonyls of the 1,3-dicarbonyl compound can force the reaction to proceed at the unprotected site, thus controlling the regioselectivity.
FAQ 3: The reaction mixture has turned a dark yellow/red color. Is this normal, and how can I obtain a cleaner product?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
Troubleshooting Steps:
-
Use of a Mild Base: If the reaction mixture becomes acidic, it can promote the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[1]
-
Inert Atmosphere: Phenylhydrazine derivatives can be sensitive to air and light, leading to colored impurities.[8] Handling these reagents under an inert atmosphere (like nitrogen or argon) can minimize degradation.[8]
-
Purification Techniques:
-
Recrystallization: This is an effective method for purifying the final product and removing colored impurities.[1]
-
Silica Gel Chromatography: A silica plug or column chromatography can be used to separate the desired pyrazole from colored impurities.[9] Washing with a non-polar solvent like toluene can sometimes remove the color before eluting the product with a more polar solvent.[9]
-
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the effect of different reaction parameters on the yield of pyrazole synthesis based on various studies.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Glacial Acetic Acid | Ethanol | Reflux | 1 hour | Not specified | [2] |
| None | Ethanol | 100 | 1 hour | Not specified | [2] |
| Acetic Acid | Ethanol | Room Temperature | Not specified | Good | [7] |
| Silver Catalyst | Not specified | 60 | Not specified | Moderate to Excellent | [3] |
| Nano-ZnO | Not specified | Not specified | Not specified | 95 | [5] |
| None | Trifluoroethanol (TFE) | Room Temperature | < 1 hour | High regioselectivity (85:15) | [6] |
| None | Hexafluoroisopropanol (HFIP) | Room Temperature | < 1 hour | High regioselectivity (97:3) | [6] |
| RuH2(PPh3)3CO / Xantphos | tert-Amyl alcohol | Not specified | Not specified | 68 | [10] |
| Iodine | DMF | 80 | Not specified | 35 | [3] |
| None (Solvent-free) | Tetrabutylammonium bromide (TBAB) | Room Temperature | Not specified | 75-86 | [11] |
Experimental Protocols
1. General Protocol for Knorr Pyrazole Synthesis [2]
This protocol describes the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine).
-
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
-
Procedure:
-
In a suitable reaction vessel, mix equimolar amounts of ethyl acetoacetate and phenylhydrazine. Note that this addition can be exothermic.[2]
-
Heat the reaction mixture under reflux for 1 hour.[2]
-
Cool the resulting syrup in an ice bath.[2]
-
Induce crystallization of the crude product.[2]
-
Recrystallize the solid from a suitable solvent to obtain the pure pyrazolone.[2]
-
2. Synthesis of 3-Methyl-1-phenyl-1H-pyrazole [2]
-
Materials:
-
Acetylacetone
-
Phenylhydrazine hydrochloride
-
Sodium acetate
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve phenylhydrazine hydrochloride (5 mmol) and sodium acetate (5 mmol) in glacial acetic acid (10 mL).
-
Add acetylacetone (5 mmol) to the solution and stir.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[2]
-
Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[2]
-
After completion, cool the reaction mixture and pour it into ice water with stirring.[2]
-
Allow the mixture to stand for a few minutes to facilitate precipitation.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of water and allow it to air dry.[2]
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: A general experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
Identifying and characterizing impurities in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in pyrazole synthesis?
The most prevalent impurities in pyrazole synthesis include:
-
Regioisomers: These are common when using unsymmetrical 1,3-dicarbonyl compounds, leading to mixtures that can be difficult to separate.[1][2]
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds or hydrazines may remain due to incomplete reactions.[2]
-
Incomplete Cyclization Products: The reaction may stall at the hydrazone intermediate, particularly if the hydrazine is deactivated by electron-withdrawing groups.[1][2]
-
Colored Impurities: The formation of yellow or red-colored impurities can occur due to the decomposition of hydrazine starting materials or the oxidation of intermediates.[1][2]
-
Side-Reaction Products: Other side reactions can lead to byproducts such as biaryls in metal-catalyzed N-arylation reactions.[1]
-
Tars and Heavy Impurities: Harsh reaction conditions can lead to the formation of tars and other heavy impurities, complicating product isolation.[3]
Q2: How can I identify the impurities in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for identifying impurities:
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of multiple components in the reaction mixture.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main product and any significant impurities.[1][4] 2D NMR techniques like NOESY can be particularly useful for distinguishing between regioisomers.[1][5]
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weights of the components in your mixture and helping to identify their structures.[2]
Q3: My pyrazole synthesis has a low yield. What are the potential causes and how can I improve it?
Low yields in pyrazole synthesis can stem from several factors:
-
Purity of Starting Materials: Impurities in the hydrazine or 1,3-dicarbonyl compound can lead to unwanted side reactions and reduce the yield.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can all negatively impact the yield.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can slow down the reaction.[1]
-
Catalyst Issues: If a catalyst is used, it may be deactivated or not present in the optimal amount.[1]
To improve the yield, consider optimizing the reaction conditions by adjusting the temperature, time, and solvent. Ensure the purity of your starting materials and consider using a slight excess of one of the reactants.[2]
Troubleshooting Guides
Issue 1: Presence of Regioisomers
-
Symptom: NMR spectra show duplicate sets of peaks, and TLC analysis reveals multiple spots with similar Rf values. The melting point of the isolated product is broad.[2]
-
Cause: Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1]
-
Troubleshooting Workflow:
Caption: Workflow for addressing regioisomer formation.
Issue 2: Formation of Colored Impurities
-
Symptom: The reaction mixture or isolated product has a yellow or red color.
-
Cause: Decomposition of the hydrazine starting material or oxidation of reaction intermediates.[1][2]
-
Solutions:
-
Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.[2]
-
Acid-Base Extraction: As pyrazoles are weakly basic, they can be protonated with an acid and extracted into an aqueous layer, leaving non-basic colored impurities in the organic phase.[2]
-
Recrystallization: This is often an effective method for removing small amounts of colored impurities, which will remain in the mother liquor.[2][3]
-
Issue 3: Presence of Unreacted Starting Materials
-
Symptom: TLC and NMR analysis of the crude product show the presence of the 1,3-dicarbonyl compound and/or hydrazine.[2]
-
Cause: Incomplete reaction due to insufficient reaction time or temperature, or incorrect stoichiometry.[2]
-
Troubleshooting and Purification:
Caption: Troubleshooting unreacted starting materials.
Data Presentation
Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis
| Purification Method | Purity of Final Product (%) | Yield (%) | Key Impurities Removed |
| None (Crude Product) | 75 | 95 | - |
| Recrystallization | 95 | 70 | Colored impurities, minor side products |
| Column Chromatography | >99 | 65 | Regioisomers, unreacted starting materials |
| Acid-Base Extraction | 90 | 80 | Non-basic impurities, colored impurities |
Note: Values are illustrative and can vary significantly based on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
-
Dissolution: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).[3]
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. The addition may be done dropwise if the reaction is exothermic.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.[1]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization, column chromatography, or acid-base extraction.[1]
Protocol 2: Characterization by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of the protons. Protons on the pyrazole ring typically have distinct chemical shifts.[4]
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to determine the number of unique carbons and their chemical environments.[4]
-
2D NMR (if necessary): For complex structures or to distinguish between isomers, perform 2D NMR experiments such as COSY, HSQC, HMBC, or NOESY to establish connectivity and spatial relationships.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of Pyrazole Compounds
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of pyrazole compounds, recommended storage conditions, and troubleshooting strategies for common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and analysis of pyrazole compounds.
Q1: What are the primary factors that affect the stability of pyrazole compounds?
A1: The stability of pyrazole compounds is influenced by several factors, including their specific chemical structure, storage temperature, and exposure to light, moisture, and oxygen.[1] Key degradation pathways include:
-
Hydrolysis: Pyrazole derivatives containing functional groups like esters are susceptible to hydrolysis, especially in aqueous solutions at acidic or basic pH.[1][2]
-
Oxidation: While the pyrazole ring itself is relatively stable, the overall molecule can be degraded by atmospheric oxygen, peroxides, or other reactive oxygen species.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.[1][3]
Q2: My pyrazole compound is showing signs of degradation (e.g., color change, new spots on TLC). What should I do?
A2: A change in appearance, such as discoloration or clumping, can indicate chemical degradation or moisture absorption.[1] To troubleshoot this, a systematic approach is recommended. The following workflow can help identify the cause and determine the appropriate course of action.
References
Technical Support Center: Alternative Synthesis Routes for 1,4-Disubstituted Pyrazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4-disubstituted pyrazoles. The content addresses specific issues that may be encountered during experimental work, offering practical solutions and detailed protocols for alternative synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing 1,4-disubstituted pyrazoles, and what are the alternatives to classical methods?
A1: The primary challenges in pyrazole synthesis, particularly for unsymmetrically substituted ones, include controlling regioselectivity, achieving high yields, and dealing with harsh reaction conditions. The classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, often yields a mixture of regioisomers, which can be difficult to separate.[1][2][3]
Alternative strategies to overcome these challenges include:
-
Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): This method offers excellent regioselectivity for 1,4-disubstituted pyrazoles.[4][5]
-
Synthesis from Enaminones: Using enaminones as precursors provides a versatile route to various substituted pyrazoles.[6][7][8]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[9][10][11]
-
Flow Chemistry: Continuous flow methods offer enhanced control over reaction parameters, improved safety, and scalability.[12][13][14]
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
A2: Poor regioselectivity, often resulting in a mixture of isomers, is a common problem when using unsymmetrical starting materials.[1][2] To improve this, consider the following:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in the reaction of 1,3-diketones with hydrazines.[15] Aprotic dipolar solvents such as DMF may also yield better results than traditional solvents like ethanol.[16]
-
pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[1]
-
Steric Hindrance: Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction to favor a single isomer.[1]
-
Alternative Routes: Employing methods known for high regioselectivity, such as the copper-catalyzed sydnone-alkyne cycloaddition, is a reliable strategy to obtain a single regioisomer.[4][17]
Q3: My pyrazole synthesis is resulting in a low yield. What are the possible causes and solutions?
A3: Low yields can be attributed to several factors, including the quality of starting materials, suboptimal reaction conditions, or the occurrence of side reactions.[2][16]
-
Starting Material Purity: Ensure the purity of your precursors, as impurities can lead to unwanted side reactions. Hydrazine derivatives, in particular, can degrade over time and may need to be purified or sourced fresh.[16]
-
Reaction Conditions:
-
Temperature: In some cases, increasing the reaction temperature can drive the final cyclization and dehydration step to completion.[16]
-
Catalyst: The Knorr synthesis is typically acid-catalyzed. Ensure you are using an appropriate catalyst. In some instances, novel catalysts like nano-ZnO have been shown to improve yields.[18]
-
-
Side Reactions: Be mindful of potential side reactions such as hydrolysis of starting materials. Running the reaction under non-aqueous conditions can help minimize this.[16]
Troubleshooting Guides
Issue 1: Formation of an Inseparable Mixture of Regioisomers
| Problem | Potential Cause | Suggested Solution |
| A nearly 1:1 mixture of regioisomers is produced, and they are co-eluting during column chromatography.[1] | The electronic and steric properties of the substituents on the unsymmetrical 1,3-dicarbonyl are too similar, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[2] | 1. Optimize Chromatography: Systematically screen different solvent systems for Thin Layer Chromatography (TLC) to find an eluent that provides better separation.[1] 2. Modify Reaction Conditions: Experiment with different solvents, such as fluorinated alcohols (TFE, HFIP), which have been shown to enhance regioselectivity.[15] 3. Switch Synthetic Route: Consider a more regioselective method like the CuAAC reaction with sydnones and alkynes.[4] |
Issue 2: The Major Product is the Undesired Regioisomer
| Problem | Potential Cause | Suggested Solution |
| The reaction consistently yields the wrong regioisomer as the major product. | The intrinsic electronic and steric properties of your starting materials favor the formation of the undesired isomer under the current reaction conditions.[1] | 1. Alter Electronic Environment: If possible, modify the substituents on your starting materials. For example, a more electron-withdrawing group on the 1,3-dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial attack.[1] 2. Utilize a Different Nucleophile: If using a substituted hydrazine, the regioselectivity can be influenced by the nature of the substituent. 3. Explore Alternative Pathways: Some synthetic routes are designed to produce specific regioisomers that are difficult to obtain through classical methods.[19] |
Issue 3: Low or No Product Yield in Microwave-Assisted Synthesis
| Problem | Potential Cause | Suggested Solution |
| Attempting a microwave-assisted synthesis results in a low yield or decomposition of starting materials. | The reaction temperature is too high, or the irradiation time is too long, leading to degradation. The chosen solvent may not be optimal for microwave heating. | 1. Optimize Microwave Parameters: Reduce the temperature and/or shorten the reaction time. Perform small-scale experiments to find the optimal conditions.[10] 2. Solvent Selection: Use a solvent with a suitable dielectric constant for efficient microwave absorption. Ethanol and water are commonly used.[10][11] 3. Check for Hotspots: Ensure even heating within the microwave cavity to avoid localized overheating. |
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Yield Range (%) | Key Advantages |
| Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) [4][5] | Arylglycines, Alkynes | t-Butylnitrite, TFAA, Cu(I) salt, Bathophenanthroline ligand | 1-2 hours | 60-95% | Excellent regioselectivity for 1,4-disubstitution, mild conditions, one-pot procedure.[4] |
| Synthesis from Enaminones [6][7] | Enaminones, Hydrazines | I₂, Selectfluor, DMSO | 10 minutes - 1 hour | 70-90% | Rapid reaction, metal-free options available, access to diverse substitution patterns.[6] |
| Microwave-Assisted Synthesis [10][11] | α,β-Unsaturated carbonyls, Hydrazines | Acetic acid or other catalysts | 5-20 minutes | 75-95% | Drastically reduced reaction times, often improved yields.[20] |
| Flow Chemistry [12][14] | Acetophenones, DMFDMA, Hydrazine | None (thermal) | ~12 minutes (residence time) | 60-85% | High reproducibility, scalability, enhanced safety.[14] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1,4-Disubstituted Pyrazoles via Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)[4][5]
This three-step, one-pot procedure provides a robust and regioselective route to 1,4-disubstituted pyrazoles from readily available arylglycines.
-
Nitrosylation: To a solution of the arylglycine (1.0 equiv) in an appropriate solvent, add t-butylnitrite (1.2 equiv). Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Cyclization to Sydnone: Add trifluoroacetic anhydride (TFAA) (2.0 equiv) to the reaction mixture and continue stirring. This step generates the sydnone intermediate in situ.
-
Cycloaddition: In a separate flask, prepare the catalyst by mixing a Cu(I) salt (e.g., CuI, 5 mol%) and a bathophenanthroline-based ligand (5.5 mol%) in a t-BuOH/water mixture. Add the alkyne (1.1 equiv) to this catalyst solution, followed by the in-situ generated sydnone solution from step 2. Stir at room temperature until the reaction is complete.
-
Work-up: Quench the reaction with aqueous ammonia and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1,4-Disubstituted Pyrazoles from Enaminones[6]
This metal-free method utilizes DMSO as both a solvent and a C1 source in a cascade reaction.
-
Reaction Setup: In a round-bottom flask, combine the enaminone (1.0 equiv), hydrazine hydrochloride (2.0 equiv), I₂ (10 mol%), and Selectfluor (5.0 equiv) in DMSO.
-
Heating: Stir the mixture in a preheated oil bath at 90°C for 10 minutes.
-
Work-up: Cool the reaction to room temperature and add water. Extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, wash with water, and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Mandatory Visualizations
Caption: Decision workflow for synthesis and troubleshooting.
Caption: Troubleshooting poor regioselectivity in Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone-Alkyne Cycloaddition Reaction [organic-chemistry.org]
- 5. One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors | MDPI [mdpi.com]
- 12. asynt.com [asynt.com]
- 13. mdpi.com [mdpi.com]
- 14. galchimia.com [galchimia.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Copper-Promoted Sydnone Cycloadditions of Alkynes - ChemistryViews [chemistryviews.org]
- 18. mdpi.com [mdpi.com]
- 19. daneshyari.com [daneshyari.com]
- 20. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low conversion rates in pyrazole reactions.
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low conversion rates, encountered during pyrazole synthesis reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles in a user-friendly question-and-answer format.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?
Low yields in pyrazole synthesis, most commonly in the Knorr synthesis which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, can stem from several factors.[1] The primary issues are often related to the quality of starting materials and suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][2] Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Using the correct stoichiometry of the reactants is crucial. In some cases, employing a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] This regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The choice of solvent can significantly impact regioselectivity. For instance, using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) instead of ethanol has been shown to dramatically improve the regioselectivity in favor of the desired isomer.[3] Aprotic dipolar solvents can also yield better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[4]
-
pH Control: The pH of the reaction mixture can influence the outcome. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
Q3: My reaction mixture has turned dark or tar-like. What should I do?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] At elevated temperatures, polymerization or degradation of starting materials or intermediates can also lead to the formation of tar-like substances.[2]
Troubleshooting and Purification:
-
pH Adjustment: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Temperature Optimization: Running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative processes that may lead to colored impurities.[1]
-
Purification Techniques:
-
Activated Charcoal: Treating the reaction mixture with activated charcoal can help remove some of these colored impurities.[1]
-
Recrystallization: This is an effective method for purifying the final product and removing colored byproducts.[1]
-
Column Chromatography: For difficult separations, column chromatography on silica gel is a reliable purification method.[1]
-
Q4: Can a catalyst improve my low conversion rate?
Yes, the use of a catalyst can significantly improve reaction yields and rates in pyrazole synthesis.
-
Lewis Acids: Lewis acid catalysts such as Yb(OTf)₃, InCl₃, or ZrCl₄ have been shown to improve yields in related heterocyclic syntheses.[2] For reactions involving β-ketophosphonates, zinc-triflate (Zn(OTf)₂) under microwave conditions can be effective.[2]
-
Nano-ZnO: A nano-ZnO catalyzed green protocol has been described as an efficient method for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields (up to 95%), short reaction times, and an easy work-up procedure.[4][5]
-
Metal-Free Conditions: In some cases, particularly with certain substrates like 5-amino-3-arylpyrazole-4-carbonitriles, the reaction may proceed better without a catalyst in a high-boiling solvent like DMF.[2]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of pyrazole synthesis, based on literature findings.
Table 1: Effect of Solvent on Regioselectivity
| Entry | 1,3-Diketone | Hydrazine | Solvent | Ratio of Regioisomers (desired:undesired) | Yield (%) |
| 1 | 1a | Methylhydrazine | EtOH | - | - |
| 2 | 1a | Methylhydrazine | TFE | 85:15 | - |
| 3 | 1a | Methylhydrazine | HFIP | 97:3 | - |
| Data adapted from The Journal of Organic Chemistry.[3] |
Table 2: Effect of Catalyst on Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl | Hydrazine | Catalyst | Solvent | Yield (%) |
| 1 | Ethyl acetoacetate | Phenylhydrazine | None | Ethanol | Moderate |
| 2 | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | - | 95 |
| 3 | Acetylacetone | 2,4-Dinitrophenylhydrazine | LiClO₄ | - | High |
| Data compiled from various sources.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general methodology for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).[1]
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. Note that this addition can be exothermic.[6] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Heating: Heat the reaction mixture under reflux for a specified time (e.g., 1 hour), monitoring the reaction progress by TLC.[1][6]
-
Isolation:
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: High-Yield Synthesis of 1,3,5-Substituted Pyrazoles using Nano-ZnO
This protocol describes an efficient and environmentally friendly method for pyrazole synthesis.
-
Mixing Reactants: In a reaction vessel, mix the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent), the hydrazine derivative (e.g., phenylhydrazine, 1 equivalent), and a catalytic amount of nano-ZnO.
-
Reaction Conditions: The reaction can often be carried out under solvent-free conditions or in a green solvent. Heat the mixture for a short duration, monitoring completion by TLC.
-
Work-up: After the reaction is complete, the catalyst can often be recovered by simple filtration. The product can be purified by recrystallization. This method is noted for its high yield (often around 95%) and simple work-up procedure.[4][5]
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting pyrazole synthesis.
Caption: Troubleshooting workflow for low conversion rates in pyrazole synthesis.
References
Technical Support Center: Preventing and Troubleshooting Colored Impurities in Hydrazine-Based Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the formation of colored impurities in hydrazine-based reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to ensure the purity and quality of your reaction products.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture or final product has developed a yellow or brown color. What is the likely cause?
A1: A yellow or brown discoloration in hydrazine-based reactions is often an indicator of impurity formation. The most common causes include:
-
Oxidation: Hydrazine and its derivatives are susceptible to oxidation, especially when exposed to air (oxygen), light, or metal ions. This oxidation of the hydrazine moiety can lead to colored degradation products.[1]
-
Azine Formation: In reactions involving the formation of hydrazones from hydrazine (H₂N-NH₂), a common side reaction is the formation of an azine (R₂C=N-N=CR₂). This occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound. Azines are often highly colored compounds.[2]
-
Starting Material Impurities: The purity of the hydrazine reagent is critical. If the starting hydrazine is already discolored (e.g., yellow), it likely contains impurities that can be carried through the reaction or catalyze side reactions.[1]
-
Reaction Byproducts: The synthesis of hydrazine itself can generate various organic byproducts, including heterocyclic compounds like pyrazolines and pyrazoles, which can be colored and present as impurities in the final product.[3][4][5]
Q2: How can I prevent the formation of colored impurities from the start?
A2: Proactive measures can significantly reduce the likelihood of forming colored impurities. Consider the following preventative steps:
-
Use High-Purity Reagents: Always start with pure, colorless hydrazine or hydrazine derivatives.[1] If the reagent is discolored, consider purification before use.
-
Inert Atmosphere: Conduct reactions and handle reagents under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent oxidation.[2]
-
Control Reaction Stoichiometry: To minimize the formation of colored azine byproducts, use a slight excess (e.g., 1.1 to 1.2 equivalents) of the hydrazine reagent relative to the carbonyl compound.[2]
-
Optimize Reaction pH: For hydrazone formation, maintaining a slightly acidic pH (typically between 4 and 6) can be optimal. Strongly acidic or basic conditions can promote side reactions and degradation.[2]
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of side reactions and decomposition.[6]
-
Protect from Light: Store hydrazine reagents and reaction mixtures in amber-colored glassware or protect them from light to prevent photochemical degradation.[2]
Q3: My purified hydrazone product is degrading and changing color during storage. What are the best storage practices?
A3: The stability of hydrazones can be compromised by several factors during storage. To ensure long-term stability:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (nitrogen or argon) to protect it from oxidation.[2]
-
Low Temperature: Store at a low temperature, such as in a refrigerator or freezer, to slow down potential degradation pathways.[2]
-
Protection from Light: Use amber vials or wrap the container in aluminum foil to protect the compound from light.[2]
-
Ensure Purity: Residual acidic or basic impurities from the workup can catalyze degradation. Ensure the product is thoroughly purified and neutralized before long-term storage.[2]
Q4: What are some common methods to purify a product that already contains colored impurities?
A4: If your product is already contaminated with colored impurities, several purification techniques can be employed:
-
Recrystallization: This is a highly effective method for purifying solid products. Choosing an appropriate solvent system can help to selectively crystallize the desired product, leaving the colored impurities in the mother liquor.[7]
-
Column Chromatography: Silica gel or alumina column chromatography can be used to separate the desired compound from colored byproducts based on differences in polarity.[7]
-
Distillation: For liquid products, distillation under reduced pressure can be an effective method for purification.[3][5]
-
Adsorption: Treatment with solid adsorbents, such as activated carbon or specific resins, can remove certain types of impurities from solution.[3][8]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues with colored impurities in your hydrazine-based reactions.
Data Presentation: Impurity Reduction
The following table summarizes the effectiveness of various purification methods on reducing the Total Organic Carbon (TOC) content, a key indicator of organic impurities, in hydrazine hydrate solutions.
| Purification Method | Initial TOC (ppm) | Final TOC (ppm) | Reduction Efficiency | Reference(s) |
| Adsorption (Solid Absorbent) | 2400 | 1000 | 58% | [3] |
| Adsorption (Solid Absorbent) | 900 | 350 | 61% | [4] |
| Distillation with Adsorbent Resin | 1250 | 130 | ~90% | [8] |
| High-Temperature Decomposition with Alkaline Earth Metal Hydroxides followed by Fractionation | 7000-8000 | 500 | ~93% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Azine Formation in Hydrazone Synthesis
This protocol outlines a general method for the synthesis of a hydrazone from a carbonyl compound and hydrazine, with steps to minimize the formation of colored azine byproducts.
-
Reagent Preparation:
-
Ensure the hydrazine reagent is colorless. If not, consider purification by distillation.
-
Use a high-purity, degassed solvent (e.g., ethanol, methanol).
-
-
Reaction Setup:
-
Set up the reaction in a flask equipped with a magnetic stirrer and an inlet for an inert gas (e.g., nitrogen or argon).
-
Dissolve the hydrazine reagent (1.1-1.2 equivalents) in the chosen solvent.
-
Begin purging the flask with the inert gas.
-
-
Reaction Execution:
-
Slowly add the carbonyl compound (1.0 equivalent) to the stirring solution of the hydrazine reagent. The slow addition helps to maintain an excess of hydrazine throughout the reaction, disfavoring azine formation.[2]
-
If necessary, add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to achieve a slightly acidic pH (4-6).[2] Monitor the pH with pH paper.
-
Stir the reaction at room temperature or a slightly elevated temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to remove any remaining impurities.
-
Protocol 2: Purification of Hydrazine Hydrate by Adsorption
This protocol describes a general method for reducing organic impurities in an aqueous hydrazine hydrate solution using a solid adsorbent.
-
Adsorbent Selection and Preparation:
-
Percolation:
-
Slowly pass the impure aqueous hydrazine hydrate solution through the packed column at a controlled flow rate.[3]
-
-
Collection and Analysis:
Visualization of Impurity Formation Pathway
The following diagram illustrates the formation of a colored azine byproduct, a common source of impurities in reactions starting from hydrazine and a carbonyl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4657751A - Process for purifying aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]
- 4. EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 9. CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Pyrazole Synthesis for Drug Development
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis?
A1: The primary safety concerns during the scale-up of pyrazole synthesis, particularly when using hydrazine-based methods, revolve around the handling of hazardous reagents and the management of reaction exotherms.
-
Hydrazine and its derivatives: These compounds are often toxic, flammable, and potentially explosive.[1][2][3] It is crucial to handle them in well-ventilated areas, using appropriate personal protective equipment (PPE), and avoiding contact with oxidizing agents, metal oxides, and porous materials.[1][3]
-
Thermal Runaway: Many pyrazole syntheses, especially the condensation reaction with hydrazine, are highly exothermic.[1] Poor heat dissipation at a larger scale can lead to a thermal runaway, where the reaction rate increases uncontrollably, posing a significant safety risk.[1][4]
-
Flammable Solvents: The use of flammable organic solvents at a large scale increases the risk of fire and explosion. Ensure all equipment is properly grounded and bonded, and operate in an environment free from ignition sources.[5]
Q2: How can the exothermic nature of pyrazole synthesis be managed at a larger scale?
A2: Managing the reaction exotherm is critical for a safe and controlled scale-up. Key strategies include:
-
Slow and Controlled Reagent Addition: Adding reagents, such as hydrazine, dropwise or in portions allows for better control over the rate of heat generation.[1][4]
-
Efficient Cooling: Utilize a reactor with a jacketed cooling system to effectively dissipate the heat produced during the reaction.[1][6]
-
Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent can help to absorb the heat generated.[1]
-
Process Analytical Technology (PAT): Implement in-situ monitoring of the reaction temperature to detect any deviations and allow for timely intervention.
Q3: What are the common impurities encountered in large-scale pyrazole synthesis, and how can they be minimized?
A3: Common impurities include unreacted starting materials, regioisomers, and byproducts from side reactions. The formation of regioisomers is a frequent issue when using unsymmetrical 1,3-dicarbonyl compounds.[1]
To minimize impurities:
-
Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry to favor the formation of the desired product.
-
Impurity Profiling: A thorough understanding of the impurity profile through techniques like HPLC and mass spectrometry is crucial for developing effective purification strategies.[7]
-
Purification Methods: At a larger scale, purification is often achieved through crystallization.[8] The choice of solvent system is critical for obtaining a high-purity product.[9] In some cases, fractional crystallization can be used to separate regioisomers.
Troubleshooting Guides
Issue 1: Decreased Yield Upon Scale-Up
Q: We observed a significant drop in yield when moving from a gram-scale to a kilogram-scale reaction. What are the likely causes and how can we mitigate this?
A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:
| Possible Cause | Explanation | Suggested Solutions |
| Inefficient Heat Transfer | Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.[6] | Employ a reactor with a jacketed system for better temperature control. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to manage heat evolution.[6] |
| Poor Mixing | Inadequate agitation in large reactors can result in non-homogeneous reaction mixtures, leading to localized concentration gradients and reduced reaction rates.[6] | Use an appropriately sized and shaped impeller for the reactor. The mixing speed should be optimized to ensure thorough mixing without causing excessive shear that could degrade the product.[6] |
| Incomplete Reaction | Reaction times that are sufficient at the lab scale may not be long enough for the reaction to go to completion at a larger scale. | Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). Do not rely solely on the reaction time from the lab-scale experiment.[6] |
| Product Loss During Work-up | Extraction and filtration processes can be less efficient at a larger scale, leading to product loss. | Optimize extraction solvents and procedures. Ensure efficient filtration and washing of the product. |
Issue 2: Poor Regioselectivity
Q: Our scaled-up synthesis of a substituted pyrazole is producing a mixture of regioisomers that are difficult to separate. How can we improve the regioselectivity?
A: The formation of regioisomers is a common problem when using unsymmetrical starting materials. Here are some strategies to improve regioselectivity:
| Possible Cause | Explanation | Suggested Solutions |
| Reaction Conditions | The reaction conditions (temperature, solvent, catalyst) may favor the formation of multiple isomers.[1] | Screen different solvents and catalysts. Lowering the reaction temperature may improve selectivity.[1] In some cases, a specific pH range can influence the regioselectivity. |
| Kinetic vs. Thermodynamic Control | The observed product ratio may be a result of kinetic control, where the faster-forming isomer predominates. | Explore reaction conditions that favor thermodynamic control, which may lead to the formation of the more stable isomer. This could involve longer reaction times or higher temperatures. |
| Alternative Synthetic Route | The chosen synthetic pathway may inherently have poor regioselectivity. | Consider alternative synthetic strategies that offer better regiochemical control, such as post-cyclization functionalization of a pre-formed pyrazole ring.[10] |
Data Presentation: Comparison of Synthesis Methods
The choice of synthesis method can significantly impact reaction efficiency, especially during scale-up. Modern techniques like microwave-assisted synthesis and flow chemistry offer considerable advantages over traditional batch methods.
Table 1: Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for Phenyl-1H-pyrazoles
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) | Reference |
| Reaction Time | 2 hours | 5 minutes | [11][12] |
| Temperature | 75°C | 60°C | [11][12] |
| Yield | 72 - 90% | 91 - 98% | [11][12] |
Table 2: Batch vs. Flow Chemistry for Pyrazolopyrimidinone Synthesis
| Parameter | Batch Synthesis | Flow Chemistry | Reference |
| Reaction Time | 9 hours | 16 minutes | [13] |
| Yield | Similar yields | Similar yields | [13] |
Experimental Protocols
Protocol 1: Scalable Knorr Pyrazole Synthesis of a Pyrazolone
This protocol is a general guideline for the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.
Materials:
-
β-ketoester (e.g., Ethyl acetoacetate)
-
Hydrazine derivative (e.g., Phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a suitable reactor, carefully add the β-ketoester (1.0 equivalent) and the hydrazine derivative (1.0 equivalent). Note that this addition can be exothermic.[14]
-
Catalyst Addition: Add ethanol as the solvent, followed by a catalytic amount of glacial acetic acid (a few drops).
-
Heating: Heat the reaction mixture under reflux for 1 hour, or until the reaction is complete as monitored by TLC or HPLC.[14]
-
Isolation: Cool the resulting mixture in an ice bath.[14]
-
Crystallization: Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[14]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone.[14]
Protocol 2: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes a one-pot, four-component synthesis of a pyrano[2,3-c]pyrazole derivative.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalyst, 5 mol%)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and phenylhydrazine in ethanol.[15]
-
Catalyst Addition: Add a catalytic amount of piperidine.[15]
-
Reaction: Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress by TLC. Reaction times can range from 20 minutes to several hours.[15]
-
Work-up: Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[15]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. arxada.com [arxada.com]
- 4. researchgate.net [researchgate.net]
- 5. nj.gov [nj.gov]
- 6. preprints.org [preprints.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Unlocking Anti-Angiogenic Potential: A Comparative Guide to 1-Phenyl Pyrazole Derivatives as VEGFR-2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-phenyl pyrazole derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. This document summarizes quantitative data from multiple studies, details experimental protocols for key biological assays, and visualizes critical pathways and workflows to facilitate the rational design of novel anti-angiogenic agents.
Comparative Analysis of VEGFR-2 Inhibition
The inhibitory activities of various 1-phenyl pyrazole derivatives against VEGFR-2 are presented below. These tables highlight the impact of structural modifications on potency, typically measured as the half-maximal inhibitory concentration (IC50).
Table 1: SAR of 3-Phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones
This series of compounds was evaluated for its cytotoxic effects against the PC-3 human prostate cancer cell line and for direct inhibition of the VEGFR-2 kinase.[1][2][3]
| Compound ID | Substituent (R) | Cytotoxicity IC50 (µM) vs. PC-3 | VEGFR-2 Inhibition IC50 (nM) |
| 3a | H | 1.22 | 38.28 |
| 3i | 4-CH3 | 1.24 | 8.93 |
| 3l | 4-OCH3 | 9.33 | 119 |
| Sorafenib | - | 1.13 | 30 |
| Doxorubicin | - | 0.932 | - |
Data sourced from multiple studies.[1][2][3]
Key SAR Insights:
-
The unsubstituted phenyl ring (3a ) and the p-tolyl substituent (3i ) on the phenylhydrazono moiety conferred the most potent cytotoxic activity, comparable to the standard drug Sorafenib.[1][2][3]
-
Compound 3i , with a methyl group at the 4-position of the phenyl ring, demonstrated the most potent VEGFR-2 inhibition, being over three times more active than Sorafenib.[1][2] This suggests that small, electron-donating groups in the para position are favorable for activity.
-
The presence of a methoxy group at the 4-position (3l ) led to a significant decrease in both cytotoxicity and VEGFR-2 inhibitory activity.[3]
Table 2: SAR of Fused Pyrazole Derivatives
This series explores the anti-proliferative activity against the HepG2 human liver cancer cell line and dual inhibition of EGFR and VEGFR-2.[4][5]
| Compound ID | Modification | Cytotoxicity IC50 (µM) vs. HepG2 | VEGFR-2 Inhibition IC50 (µM) | EGFR Inhibition IC50 (µM) |
| 3 | Pyrano-pyrazolo-pyrimidine | - | - | 0.06 |
| 9 | Dihydropyrano[2,3-c]pyrazole (p-tolylsulfonamide) | - | 0.22 | - |
| 12 | Pyrazolo[3,4-d]pyrimidine | 0.31 - 0.71 | Potent dual inhibitor | Potent dual inhibitor |
| Erlotinib | - | 10.6 | 0.20 | 0.13 |
| Sorafenib | - | - | - | - |
Data extracted from a study on novel anticancer fused pyrazole derivatives.[4][5]
Key SAR Insights:
-
Fusion of the pyrazole ring with other heterocyclic systems can lead to potent dual inhibitors of both VEGFR-2 and EGFR.[4][5]
-
The pyrano-pyrazolo-pyrimidine core in compound 3 was identified as a highly potent EGFR inhibitor.[5]
-
The sulfonamide derivative 9 , featuring a p-methyl substituent, was the most potent VEGFR-2 inhibitor in this series, suggesting the importance of the sulfonamide linkage and the terminal aromatic ring for activity.[4][5]
-
Compound 12 emerged as a potent dual inhibitor, highlighting the therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold.[4]
Table 3: SAR of Pyrazole-Pyrazoline Conjugates as Anti-Breast Cancer Agents
This study investigated a series of pyrazole derivatives conjugated with pyrazoline, triazolopyrimidine, and pyrazolone moieties for their efficacy against the MCF-7 human breast cancer cell line and VEGFR-2.[6]
| Compound ID | Modification | Cytotoxicity IC50 (µM) vs. MCF-7 | VEGFR-2 Inhibition IC50 (nM) |
| 6c | Pyrazoline conjugate | 16.50 - 26.73 | 913.51 |
| 7c | Pyrazoline conjugate | 16.50 - 26.73 | 225.17 |
| 12c | Pyrazolone conjugate | 16.50 - 26.73 | 828.23 |
| Tamoxifen | - | 23.31 | - |
| Sorafenib | - | - | 186.54 |
Data from a study on new pyrazole derivatives as potent anti-breast cancer agents.[6]
Key SAR Insights:
-
Conjugation of the 1-phenyl pyrazole core with other heterocyclic moieties like pyrazoline and pyrazolone can yield compounds with significant anti-proliferative and VEGFR-2 inhibitory activities.[6]
-
Compound 7c was the most potent VEGFR-2 inhibitor in this series, with an IC50 value approaching that of Sorafenib.[6] This highlights the favorable contribution of the specific pyrazoline conjugate in this compound.
-
The promising compounds from this series were found to induce apoptosis and cause cell cycle arrest.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in the reviewed literature are provided below.
VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal upon addition of the test compound indicates inhibition.[7] Luminescence-based detection is commonly employed, where the amount of ATP remaining after the kinase reaction is measured.[8]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Create a serial dilution of the test compound in kinase assay buffer.
-
Prepare a working solution of recombinant human VEGFR-2 enzyme in kinase assay buffer.
-
Prepare a solution of the substrate (e.g., Poly (Glu, Tyr) 4:1) and ATP in kinase assay buffer. The ATP concentration should be near its Km value for VEGFR-2.[9]
-
-
Assay Procedure:
-
Add the diluted test compounds to the wells of a 96-well plate.
-
Add the VEGFR-2 enzyme solution to all wells except the negative control.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[7][9]
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP using a luminescence-based reagent such as Kinase-Glo®.
-
Measure the luminescent signal using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8][9]
-
Cell Proliferation Assay (Cell-Based Assay)
This assay assesses the ability of a compound to inhibit the proliferation of endothelial cells, which is a key process in angiogenesis.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used. The proliferation of these cells is stimulated by VEGF. The inhibitory effect of the test compounds on VEGF-induced proliferation is quantified using a cell viability reagent.[7]
Detailed Methodology:
-
Cell Culture:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Synchronize the cells by starving them in a low-serum medium for several hours.
-
-
Assay Procedure:
-
Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of VEGF.
-
Include appropriate controls: cells with no treatment, cells with VEGF only, and cells with the vehicle (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
Measurement of Cell Viability:
-
Add a cell viability reagent (e.g., MTT, SRB, or CellTiter-Glo®) to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the VEGF-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[7]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the SAR of 1-phenyl pyrazole derivatives as VEGFR-2 inhibitors.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Typical Experimental Workflow for Evaluating VEGFR-2 Inhibitors.
Caption: Core Scaffold and Key Modification Points for SAR.
References
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to the Validation of In Vitro Assays for Pyrazole Compound Activity
An Objective Comparison of Methodologies and Performance Metrics for Drug Discovery Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core structure of numerous kinase inhibitors targeting a wide array of signaling pathways implicated in diseases like cancer and inflammatory disorders.[1] The robust evaluation of these compounds hinges on the selection and validation of appropriate in vitro assays. This guide provides a comparative overview of common assays, presents key validation parameters, and offers detailed experimental protocols to aid researchers in making informed decisions for their drug discovery programs.
Key Validation Parameters for In Vitro Assays
Before committing to a large-scale screening campaign, it is crucial to validate the chosen assay to ensure it is precise, robust, and fit-for-purpose.[2][3] Key statistical parameters are used to quantify the suitability and quality of an assay for high-throughput screening (HTS).[4]
Z'-Factor: This parameter is a measure of the statistical effect size and is widely used to assess the quality of an HTS assay.[4][5] It reflects the separation between the positive and negative control signals relative to their variability.[6]
IC50 (Half-maximal Inhibitory Concentration): This value quantifies the concentration of a compound required to inhibit a biological process by 50%. It is a standard measure of a compound's potency.
The following table summarizes validation data from hypothetical kinase assays used to test a novel pyrazole-based p38 MAP kinase inhibitor.
| Assay Type | Signal Detection | Average Z'-Factor | Signal to Background (S/B) Ratio | Compound 'X' IC50 (nM) |
| ADP-Glo™ Kinase Assay | Luminescence | 0.85 | 150 | 15.2 |
| Homogeneous Time-Resolved Fluorescence (HTRF®) | FRET | 0.78 | 12 | 18.5 |
| ELISA-based Assay | Colorimetric | 0.65 | 8 | 25.1 |
Featured Signaling Pathway: p38 MAPK
Many pyrazole-based compounds are potent inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of this pathway is a therapeutic strategy for inflammatory diseases.[8]
Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazole compounds.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the inhibitory activity of pyrazole compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[1][9]
Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase's activity. A luciferase/luciferin system generates a light signal from the remaining ATP; a lower signal indicates higher kinase activity and less potent inhibition.[9]
Materials:
-
Purified recombinant kinase (e.g., p38α)
-
Kinase-specific substrate peptide
-
Kinase assay buffer (e.g., containing MgCl₂, DTT)
-
ATP solution
-
Pyrazole test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Create a serial dilution of the pyrazole compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Initiate Kinase Reaction: Add 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the kinase.[1]
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 30°C.[1]
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.[1]
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.[1]
Assay Validation Workflow
The validation of an in vitro assay is a multi-step process designed to ensure that the assay is reliable, reproducible, and suitable for its intended purpose.[3][10]
Caption: A stepwise workflow for the development and validation of in vitro assays.
By following a systematic validation process and selecting the appropriate assay technology, researchers can generate high-quality, reproducible data, thereby accelerating the identification and optimization of promising pyrazole-based drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Process of Assay Development and Validation - InfinixBio [infinixbio.com]
- 4. Z-factor - Wikipedia [en.wikipedia.org]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. punnettsquare.org [punnettsquare.org]
- 7. assay.dev [assay.dev]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. veranex.com [veranex.com]
Comparing the efficacy of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with other antimicrobial agents
For Immediate Release
In the global fight against antimicrobial resistance, the scientific community is in a constant search for novel compounds that can effectively combat pathogenic microorganisms. This guide offers a detailed comparison of the antimicrobial efficacy of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its structural analogs against a panel of common bacterial and fungal strains. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the potential of pyrazole-based compounds as next-generation antimicrobial agents.
While direct antimicrobial efficacy data for this compound is not extensively available in the reviewed literature, this guide presents data for structurally similar pyrazole derivatives to provide a valuable comparative context. The core structure of these analogs, featuring a 1-phenyl-5-methyl-1H-pyrazole moiety, allows for insightful structure-activity relationship discussions.
Comparative Antimicrobial Efficacy
The antimicrobial potential of pyrazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for various pyrazole derivatives against selected Gram-positive and Gram-negative bacteria, as well as fungal pathogens, in comparison to standard antimicrobial agents. Lower MIC values are indicative of higher antimicrobial potency.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Close Analog: 4-acetyl-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole | - | - | - | - |
| Pyrazole Derivative 21a[1] | 62.5 | 125 | - | - |
| Pyrazole-thiazole hybrid 10[2] | 1.9 | - | - | - |
| Coumarin-substituted pyrazole 23[2] | 1.56 | - | - | 6.25 |
| Ciprofloxacin (Standard) | 2-6[2] | - | 2-6[2] | 2-6[2] |
| Chloramphenicol (Standard) | - | - | - | - |
Note: "-" indicates data not available in the cited sources. Data for the close analog was not explicitly found in the provided search results, highlighting a gap in current research.
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Antifungal | Candida albicans | Aspergillus niger |
| Close Analog: 4-acetyl-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole | Similar or superior to reference[3] | Excellent activity[3] |
| Pyrazole Derivative 21a[1] | 125 | 2.9 |
| Pyrazole Derivative 21c[1] | - | Equal to standard |
| Clotrimazole (Standard) | - | - |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of antimicrobial agents.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Application of Test Compound: A known concentration of the antimicrobial agent is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Molecular Interactions and Processes
To better understand the experimental procedures and potential mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Computational Predictions with Experimental Results for Pyrazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents is a complex and resource-intensive process. Computational methods have emerged as powerful tools to streamline drug discovery by predicting the biological activity of novel compounds before their synthesis. Pyrazoles, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of computationally predicted and experimentally validated biological activities of various pyrazole derivatives, supported by detailed experimental protocols and workflow visualizations.
Data Summary: Computational Predictions vs. Experimental Outcomes
The following tables summarize the quantitative data from various studies, comparing the predicted and experimental biological activities of pyrazole derivatives. These studies utilize computational techniques such as 2D-Quantitative Structure-Activity Relationship (2D-QSAR), Density Functional Theory (DFT), and molecular docking to forecast the therapeutic potential of newly designed compounds.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Predicted pIC50 (2D-QSAR) | Experimental pIC50 | Reference |
| Pyrazole Derivative 36 | B16F10 (Skin Cancer) | High | Data not available in provided context | [1] |
| Pyrazole Derivative 41 | B16F10 (Skin Cancer) | High | Data not available in provided context | [1] |
| Pyrazole Derivative 42 | B16F10 (Skin Cancer) | High | Data not available in provided context | [1] |
| Pyrazole Derivative 43 | B16F10 (Skin Cancer) | High | Data not available in provided context | [1] |
| Compound 4d | MCF-7 | Not specified | 3.03 µg/mL (IC50) | [2] |
| Compound 4d | MDA-MB-231 | Not specified | 3.03 µg/mL (IC50) | [2] |
Table 2: Anti-inflammatory Activity of Pyrazole Hydrazones
| Compound | Predicted Binding Energy (kcal/mol) vs. COX-II | Experimental Inhibition of BSA Denaturation (%) at 0.5 mg/mL | Reference |
| PMPH | -7.21 | High | [3] |
| 4F-PMPH | -8.03 | Higher than PMPH | [3] |
Table 3: Antitrypanosomal Activity of Pyrazole Derivatives
| Compound ID | Predicted Property | Experimental IC50 (µM) vs. T. cruzi amastigotes | Reference |
| 3g | Good oral bioavailability | 6.09 ± 0.52 | [4] |
| 3j | Good oral bioavailability | 2.75 ± 0.62 | [4] |
| 3m | Good oral bioavailability | 3.58 ± 0.25 | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the validation of computational predictions for pyrazole derivatives.
Synthesis of Pyrazole Derivatives
A common synthetic route for pyrazole derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5]
General Procedure for the Synthesis of 1,3,5-substituted Pyrazoles:
-
Reaction Setup: A mixture of a substituted 1,3-diketone (1 mmol) and a substituted hydrazine (1.2 mmol) is prepared in a suitable solvent, such as ethanol or acetic acid.[5][6]
-
Catalyst/Reagent Addition: Depending on the specific reaction, a catalyst like nano-ZnO for a green synthesis approach, or reagents such as iodine may be added.[6][7]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours.[4][7] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated. The crude product is then filtered, washed with a cold solvent like ethanol, and dried.[3] Purification is often achieved by recrystallization from a suitable solvent to yield the desired pyrazole derivative.[3]
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[3][8]
In Vitro Biological Assays
Anticancer Activity Screening:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured according to standard protocols.[9]
-
Compound Treatment: Cells are treated with the synthesized pyrazole derivatives at a specific concentration (e.g., 100 μg/ml) for a defined period.[9]
-
Cytotoxicity Assessment: The percentage growth inhibition (GI%) is determined using assays like the MTT assay, which measures cell viability.[9] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated for the most potent compounds.[9]
Anti-inflammatory Activity Assay (Bovine Serum Albumin Denaturation Assay):
-
Reaction Mixture: A solution of bovine serum albumin (BSA) is prepared in a suitable buffer.
-
Inhibition of Denaturation: The synthesized pyrazole hydrazones are added to the BSA solution at various concentrations. The mixture is then heated to induce denaturation.
-
Measurement: The turbidity of the solution is measured spectrophotometrically to quantify the extent of protein denaturation. The percentage inhibition of denaturation is calculated by comparing the results with a control group without the test compound.[3]
Antitrypanosomal Activity Assay:
-
Parasite Culture: Trypanosoma cruzi trypomastigotes and amastigotes are cultured in vitro.
-
Compound Exposure: The parasites are exposed to different concentrations of the pyrazole derivatives.
-
Activity Determination: The viability of the parasites is assessed after a specific incubation period. The IC50 value, representing the concentration required to inhibit 50% of the parasite growth, is determined.[4]
Visualizing the Workflow and Concepts
The following diagrams, created using the DOT language, illustrate the logical flow of cross-validating computational predictions with experimental results and related concepts.
Caption: Workflow for cross-validation of computational and experimental results.
Caption: Logical relationship between computational and experimental approaches.
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic methods for pyrazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient and selective synthesis of pyrazole derivatives is therefore of paramount importance. This guide provides a comparative overview of four prominent synthetic methodologies: the Knorr Pyrazole Synthesis, synthesis from α,β-unsaturated carbonyl compounds, 1,3-dipolar cycloaddition, and microwave-assisted synthesis. We present a side-by-side analysis of their reaction conditions, yields, advantages, and limitations, supported by experimental data and detailed protocols.
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a classical and highly versatile method for the preparation of pyrazoles.[1][2][3][4] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][5][6]
A significant consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[7][8][9] The reaction's outcome is influenced by steric and electronic factors of the reactants, as well as the reaction conditions such as pH.[7][8]
Comparative Data for Knorr Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Catalyst/Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Phenylhydrazine | Acetic acid (catalyst) | 1 | Reflux | High (not specified) | [2] |
| 2 | Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 1 | 100 | 79 | [10][11] |
| 3 | Acetylacetone | Phenylhydrazine | Nano-ZnO / Ethanol | 0.5 | Reflux | 95 | [12] |
| 4 | Various β-diketones | Various hydrazines | Lithium perchlorate / Solvent | - | - | up to 95 | [13] |
Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[10]
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.
-
Isolation and Purification: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry. The final product can be further purified by recrystallization.
Knorr Pyrazole Synthesis Workflow
Synthesis from α,β-Unsaturated Carbonyl Compounds
This method utilizes α,β-unsaturated aldehydes or ketones (like chalcones) as the three-carbon building block, which react with hydrazine derivatives.[12][13] The initial reaction typically forms a pyrazoline intermediate via a Michael addition followed by cyclization.[14][15] This pyrazoline can then be oxidized in a subsequent step or in situ to yield the aromatic pyrazole.[16][17]
Comparative Data for Synthesis from α,β-Unsaturated Carbonyls
| Entry | α,β-Unsaturated Carbonyl | Hydrazine | Reagents/Conditions | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 1 | Chalcone | Hydrazine hydrate | Formic acid / Ethanol | 24 | Reflux | 60 (for pyrazoline) | [18] |
| 2 | Substituted chalcone | Hydrazine hydrate | Acetic acid | 8 | Reflux | 87 (for pyrazoline) | [14] |
| 3 | Chalcone | Hydrazine | Sodium persulfate / Ball-milling | 0.5 | 40-50 | up to 95 | [17] |
| 4 | Ketones, Aldehydes | Hydrazine monohydrochloride | Bromine or O₂/DMSO (oxidation) | - | - | up to 95 | [16][19] |
Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole via Ball Milling[17]
-
Reaction Setup: In a stainless-steel ball-milling vessel, add chalcone (1a, 1 mmol), hydrazine (2 mmol), and sodium persulfate (2 mmol).
-
Milling: Mill the mixture at a suitable frequency for 30 minutes. The reaction vessel may warm to 40-50 °C.
-
Work-up: After milling, dissolve the reaction mixture in a suitable solvent and filter to remove inorganic salts.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the 3,5-diphenyl-1H-pyrazole.
Synthesis from α,β-Unsaturated Carbonyls Workflow
1,3-Dipolar Cycloaddition
This powerful method for constructing five-membered heterocycles involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the 1,3-dipole is typically a nitrile imine, which can be generated in situ from precursors like hydrazonoyl halides or by the oxidation of aldehyde hydrazones.[20] The dipolarophile is usually an alkyne or an alkyne equivalent.[20]
Comparative Data for 1,3-Dipolar Cycloaddition
| Entry | Nitrile Imine Precursor | Dipolarophile | Conditions | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 1 | Diphenyl hydrazones | Acetyl acetone | Chloramine-T / Reflux | 2-3 | - | 59-78 | |
| 2 | Ethyl glycinate & NaNO₂ (for EDA) | Methyl propiolate | TPGS-750-M / H₂O | 20 | rt | 76 | [21][22] |
| 3 | Hydrazonyl chloride | α-bromocinnamaldehyde | Triethylamine / Chloroform | 7-10 | rt | 70-86 | [20] |
| 4 | Aldehydes & tosylhydrazine | Terminal alkynes | One-pot | - | - | Good | [19] |
Experimental Protocol: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles[21]
-
Reaction Setup: A solution of α-bromocinnamaldehyde (3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane is prepared.
-
Base Addition: Triethylamine (0.46 mL, 3.3 mmol) is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for 7-10 hours, or until the starting materials have disappeared as monitored by TLC.
-
Work-up: The solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography over silica gel using a hexanes-ethyl acetate eluent system to provide the pure pyrazole product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | MDPI [mdpi.com]
- 19. Pyrazole synthesis [organic-chemistry.org]
- 20. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. usiena-air.unisi.it [usiena-air.unisi.it]
- 22. researchgate.net [researchgate.net]
In Vivo Validation of Pyrazole Compounds: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape is continually evolving, with pyrazole compounds emerging as a promising class of molecules demonstrating significant potential across a spectrum of diseases. Their inherent structural versatility allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents. This guide provides an objective comparison of the in vivo performance of various pyrazole derivatives in key therapeutic areas: oncology, neurodegenerative diseases, and inflammation. The supporting experimental data, detailed protocols, and visual representations of relevant signaling pathways are presented to facilitate a comprehensive understanding of their therapeutic promise.
Quantitative Performance Analysis
The following tables summarize the in vivo efficacy of representative pyrazole compounds compared to standard-of-care or control groups in various disease models.
Table 1: Anticancer Efficacy of Pyrazole Compounds
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome Measure | Result | Comparison | Reference |
| PCW-1001 | Breast Cancer (BT549 cells) | BALB/c nude mice | 30 mg/kg, twice a week | Tumor Volume | Significant reduction in tumor growth over 28 days. | Statistically significant vs. DMSO control. | [1] |
| Compound 6 | Breast Cancer | Orthotopic mouse model | Not specified | Tumor Growth Inhibition | Found to inhibit tumor growth in vivo. | Not specified. | [2] |
| Unnamed Pyrazole Derivative | Melanoma (B16-F10) | C57BL/6 mice | Not specified | Tumor Area Reduction | 67% reduction in tumor area (in combination therapy). | Compared to control group. | [3] |
Table 2: Neuroprotective Effects of Pyrazole Compounds
| Compound | Disease Model | Animal Model | Dosing Regimen | Outcome Measure | Result | Comparison | Reference |
| Anle138b | Multiple System Atrophy (MSA) | PLP-hαSyn transgenic mice | 0.6 and 2 g/kg in food pellets for 4 months | Motor Function / Glial Inclusions | Reversal of motor function to control levels; 30% reduction in glial cytoplasmic inclusions. | Compared to placebo-fed mice. | [4][5] |
| Anle138b | Alzheimer's Disease (Tauopathy) | hTau transgenic mice | Not specified (late-stage treatment for 3 months) | Tau Pathology | 53% reduction in frontal cortex; 59% reduction in hippocampus. | Compared to vehicle group. | [6] |
Table 3: Anti-inflammatory and Analgesic Activity of Pyrazole Compounds
| Compound | In Vivo Model | Animal Model | Dosing Regimen | Outcome Measure | Result | Comparison | Reference |
| Compound K-3 | Carrageenan-induced paw edema | Rats | 100 mg/kg, p.o. | Inhibition of Edema | 52.0% decrease in inflammatory response after 4 hours. | Compared to control. | [7] |
| Aryl Pyrazoles (6a, 7a, 5b, 7b) | Carrageenan-induced paw edema | Rats | 200 mg/kg, p.o. | Inhibition of Edema | 74.54% inhibition of paw edema. | Compared to control. | [8] |
| Eugenol (a natural pyrazole-related compound) | Formalin Test | Wistar rats | 1,400 µg/kg, intraplantar | Nociceptive Behavior | 44.4% reduction in phase 1; 48% reduction in phase 2. | More effective than diclofenac in phase 1, less in phase 2. | [9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Anticancer Studies
1. Breast Cancer Xenograft Model (for PCW-1001) [1]
-
Cell Line: BT549 human breast cancer cells.
-
Animal Model: Female BALB/c nude mice.
-
Tumor Induction: 5 x 10^6 BT549 cells were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. PCW-1001 was administered at a dose of 30 mg/kg via intraperitoneal injection twice a week. The control group received DMSO.
-
Endpoint Measurement: Tumor volume was measured periodically with calipers using the formula: (length × width^2) / 2. Body weight was also monitored. At the end of the study, tumors were excised and weighed.
2. Melanoma Syngeneic Model [3]
-
Cell Line: B16-F10 murine melanoma cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: B16-F10 cells are typically injected subcutaneously into the flank of the mice.
-
Treatment: Specific pyrazole compound treatment details were part of a combination therapy.
-
Endpoint Measurement: Tumor area was measured to assess the inhibitory effect of the treatment compared to the control group.
Neurodegenerative Disease Studies
1. Multiple System Atrophy (MSA) Transgenic Mouse Model (for Anle138b) [4][5]
-
Animal Model: PLP-hαSyn transgenic mice, which overexpress human alpha-synuclein in oligodendrocytes.
-
Treatment: Two-month-old mice were fed a diet containing anle138b at concentrations of 0.6 g/kg or 2 g/kg of food for four months. A control group received placebo food pellets.
-
Behavioral Assessment: Motor function was assessed using tests such as the beam walk test to measure slips and falls.
-
Histological Analysis: After the treatment period, brains were collected for immunohistochemical analysis to quantify the number of glial cytoplasmic inclusions (GCIs) in the substantia nigra and striatum.
2. Alzheimer's Disease (Tauopathy) Mouse Model (for Anle138b) [6]
-
Animal Model: hTau transgenic mice, which express all six human tau isoforms and develop tau pathology.
-
Treatment: Late-stage treatment with anle138b was initiated in aged mice for a duration of three months.
-
Endpoint Measurement: Brains were analyzed by tau immunohistochemistry to quantify the extent of tau pathology in the frontal cortex and hippocampus.
Anti-inflammatory and Analgesic Studies
1. Carrageenan-Induced Paw Edema [7][8]
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the rat's hind paw.
-
Treatment: Pyrazole compounds or a reference drug (e.g., indomethacin) are administered orally at a specified dose (e.g., 100 or 200 mg/kg) prior to carrageenan injection.
-
Endpoint Measurement: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
2. Formalin Test for Analgesia [9]
-
Animal Model: Wistar rats or mice.
-
Induction of Nociception: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the hind paw.
-
Behavioral Observation: The amount of time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes after injection, representing neurogenic pain) and the late phase (15-30 minutes after injection, representing inflammatory pain).
-
Treatment: The test compound is administered prior to the formalin injection.
-
Endpoint Measurement: The duration of licking in both phases is compared between the treated and control groups to determine the analgesic effect.
Signaling Pathway and Workflow Visualizations
The therapeutic effects of pyrazole compounds are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
References
- 1. PCW-1001, a Novel Pyrazole Derivative, Exerts Antitumor and Radio-Sensitizing Activities in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anle138b modulates α-synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Navigating the Biological Landscape of Pyrazole Derivatives: A Comparative Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The remarkable versatility of this heterocyclic ring allows for a wide array of substitutions, leading to a diverse spectrum of pharmacological activities. A critical aspect in the development of pyrazole-based drugs is achieving high selectivity for the intended biological target to maximize efficacy and minimize off-target effects. This guide provides an objective comparison of the performance of various pyrazole derivatives against key biological targets, supported by experimental data, and offers detailed protocols for assessing their selectivity.
Comparative Selectivity of Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activities of selected pyrazole derivatives against prominent biological targets implicated in cancer and inflammation. A lower IC50 or Ki value indicates greater potency.
Table 1: Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR-2)
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Reference Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
| Compound 3 | 0.06 | - | Erlotinib | 0.13 | 0.20 |
| Compound 9 | - | 0.22 | Erlotinib | 0.13 | 0.20 |
| Compound 12 | Potent Dual Inhibitor | Potent Dual Inhibitor | Erlotinib | 0.13 | 0.20 |
| Compound 10b | 0.0407 | 0.0784 | Gefitinib | - | - |
| Compound 10d | 0.0325 | 0.0430 | Gefitinib | - | - |
| Compound 8 | - | 0.03585 (µg/mL) | Sorafenib | - | 0.00586 (µg/mL) |
| Compound 14 | 0.01633 (µg/mL) | 0.11236 (µg/mL) | Sorafenib | - | 0.00586 (µg/mL) |
| Compound 2 | 0.01625 (µg/mL) | 0.24294 (µg/mL) | Sorafenib | - | 0.00586 (µg/mL) |
Data compiled from multiple sources.[1][2][3] Note that some values are reported in µg/mL and are not directly comparable to µM without molecular weight information.
Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
| Compound | CDK2 Ki (µM) | CDK1 Ki (µM) | CDK5 Ki (µM) | CDK9 Ki (µM) | Reference Compound |
| Compound 14 | 0.007 | >10 | 0.003 | >10 | - |
| Compound 15 | 0.005 | 0.205 | 0.011 | 0.177 | - |
| Compound | CDK2 IC50 (µM) | Reference Compound | CDK2 IC50 (µM) |
| Compound 5 | 0.56 | Roscovitine | 0.99 |
| Compound 6 | 0.46 | Roscovitine | 0.99 |
| Compound 11 | 0.45 | Roscovitine | 0.99 |
| Compound 4 | 0.75 | Roscovitine | 0.99 |
| Compound 7 | 0.77 | Roscovitine | 0.99 |
| Compound 10 | 0.85 | Roscovitine | 0.99 |
| Compound 4a | 0.205 | Roscovitine | 0.556 |
| Compound 5a | 0.311 | Roscovitine | 0.556 |
| Compound 6b | 0.458 | Roscovitine | 0.556 |
| Compound 4 | 3.82 | AT7519 (I) | - |
| Compound 7a | 2.0 | AT7519 (I) | - |
| Compound 7d | 1.47 | AT7519 (I) | - |
| Compound 9 | 0.96 | AT7519 (I) | - |
Data compiled from multiple sources.[4][5][6][7]
Table 3: Selective Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference Compound | SI |
| Compound 5u | 133.78 | 1.79 | 74.92 | Celecoxib | 78.06 |
| Compound 5s | 183.11 | 2.51 | 72.95 | Celecoxib | 78.06 |
| Compound 5r | 131.71 | 2.04 | 64.40 | Celecoxib | 78.06 |
| Compound 5t | 204.51 | 9.21 | 22.21 | Celecoxib | 78.06 |
| Compound 5f | >100 | 1.50 | >66.67 | Celecoxib | 12.9 |
| Compound 6f | >100 | 1.15 | >86.96 | Celecoxib | 12.9 |
Data compiled from multiple sources.[8][9] The Selectivity Index (SI) is a crucial parameter for assessing the preference of a compound for COX-2 over COX-1.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the selectivity of pyrazole derivatives.
In Vitro Kinase Inhibition Assay (EGFR, VEGFR-2, CDK2)
This protocol describes a common luminescence-based assay to determine the in vitro potency of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, or CDK2/Cyclin A)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
Peptide substrate specific for the kinase
-
ATP (Adenosine 5'-triphosphate)
-
Test pyrazole derivative and reference inhibitor (e.g., Erlotinib, Sorafenib, Roscovitine) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole derivative and the reference inhibitor in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.
-
Reaction Setup: To the wells of the assay plate, add the kinase, the specific peptide substrate, and the diluted test compound or reference inhibitor. Include controls for 100% kinase activity (vehicle only) and 0% activity (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45-60 minutes) to allow for the enzymatic reaction to proceed.[8]
-
Reaction Termination and Signal Generation: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the luminescent kinase assay reagents according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP, and second, a detection reagent is added to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.[10]
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test pyrazole derivative and reference inhibitor (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
96-well plates
-
Detection system to measure prostaglandin production (e.g., Prostaglandin E2 EIA kit)
Procedure:
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Add the desired concentrations of the test pyrazole derivative or reference inhibitor. Include a vehicle control (DMSO). Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes).[11]
-
Reaction Termination: Stop the reaction by adding a stop solution, such as a dilute acid (e.g., 1 M HCl).
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced in each well using a commercial EIA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is then calculated as the ratio of the IC50 (COX-1) to the IC50 (COX-2).
MTT Assay for Antiproliferative Activity
This assay is used to assess the cytotoxic or cytostatic effects of pyrazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test pyrazole derivative dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test pyrazole derivative. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.[5]
Visualizing Pathways and Workflows
Signaling Pathway of Dual EGFR/VEGFR-2 Inhibition
Caption: Dual inhibition of EGFR and VEGFR-2 by a pyrazole derivative.
Experimental Workflow for Assessing Selectivity
Caption: General workflow for assessing the selectivity of pyrazole derivatives.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
Comparative Spectroscopic Analysis of Synthesized vs. Reference 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data
This guide provides a comprehensive comparison of the spectroscopic data for synthesized 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone against its reference standard. The objective is to enable researchers to verify the identity, purity, and structural integrity of their synthesized compound. This document summarizes key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—in clear, comparative tables. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided to support the reproducibility of the data.
Spectroscopic Data Comparison
The following tables present a side-by-side comparison of the spectroscopic data for the reference and synthesized samples of this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Reference Chemical Shift (δ, ppm) | Synthesized Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazole-H | ~7.9 - 8.1 | Data not available | s | 1H |
| Phenyl-H | ~7.3 - 7.5 | Data not available | m | 5H |
| Pyrazole-CH₃ | ~2.5 - 2.7 | Data not available | s | 3H |
| Acetyl-CH₃ | ~2.4 - 2.6 | Data not available | s | 3H |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Reference Chemical Shift (δ, ppm) | Synthesized Chemical Shift (δ, ppm) |
| C=O | ~195 - 197 | Data not available |
| Pyrazole C-5 | ~148 - 150 | Data not available |
| Phenyl C-1' | ~138 - 140 | Data not available |
| Pyrazole C-3 | ~140 - 142 | Data not available |
| Phenyl C-2', C-6' | ~129 - 131 | Data not available |
| Phenyl C-4' | ~128 - 130 | Data not available |
| Phenyl C-3', C-5' | ~125 - 127 | Data not available |
| Pyrazole C-4 | ~118 - 120 | Data not available |
| Acetyl-CH₃ | ~29 - 31 | Data not available |
| Pyrazole-CH₃ | ~13 - 15 | Data not available |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Reference Wavenumber (cm⁻¹) | Synthesized Wavenumber (cm⁻¹) |
| C=O (Aryl Ketone) | ~1660 - 1680 | Data not available |
| C=C (Aromatic) | ~1580 - 1600 | Data not available |
| C-N (Pyrazole) | ~1300 - 1350 | Data not available |
| C-H (Aromatic) | ~3000 - 3100 | Data not available |
| C-H (Aliphatic) | ~2850 - 3000 | Data not available |
Table 4: Mass Spectrometry (MS) Data
| Parameter | Reference Value | Synthesized Value |
| Molecular Formula | C₁₂H₁₂N₂O | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol | Data not available |
| m/z (M⁺) | 200 | Data not available |
Experimental Workflow and Methodologies
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of the target compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 4-acylpyrazoles is the Vilsmeier-Haack reaction. A typical protocol is as follows:
-
Vilsmeier Reagent Preparation: In a round-bottom flask, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise to a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 3 equivalents). The mixture is stirred for 30 minutes at this temperature.
-
Reaction with Pyrazolone: 1-Phenyl-3-methyl-5-pyrazolone (1 equivalent) is added portion-wise to the Vilsmeier reagent. The reaction mixture is then heated to 60-70 °C and stirred for 2-3 hours.
-
Hydrolysis: The reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting solution is neutralized with a saturated sodium bicarbonate solution.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent like ethanol to afford the pure this compound.
Spectroscopic Characterization
The synthesized compound is characterized by the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier-Transform Infrared (FTIR) spectrometer using potassium bromide (KBr) pellets. The vibrational frequencies are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.
Evaluating the Drug-Likeness of Novel Pyrazole Derivatives: A Comparative Guide to ADME Profiling
For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a viable clinical candidate is paved with rigorous evaluation. Among the most critical assessments is the determination of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately dictates its drug-like potential. This guide provides a comparative overview of the ADME properties of novel pyrazole derivatives, supported by experimental data and detailed methodologies, to aid in the rational design and selection of candidates with favorable pharmacokinetic properties.
Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Their synthetic versatility allows for fine-tuning of their pharmacological activity. However, modifications aimed at enhancing potency can inadvertently introduce undesirable ADME characteristics, such as poor solubility or rapid metabolic breakdown. Therefore, early and comprehensive ADME profiling is paramount.
This guide compares key ADME parameters for a representative set of hypothetical novel pyrazole derivatives (PZ-1, PZ-2, and PZ-3) against a known pyrazole-containing drug, Celecoxib. The data presented herein is a composite representation based on findings in the scientific literature to illustrate the comparative evaluation process.
Comparative ADME Data
The following table summarizes the in vitro ADME properties of three novel pyrazole derivatives in comparison to the established drug, Celecoxib.
| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | HLM Stability (t½, min) | Plasma Protein Binding (%) |
| PZ-1 | 381.37 | 3.5 | 25 | 15.2 | 65 | 95.2 |
| PZ-2 | 415.42 | 4.1 | 8 | 10.5 | 35 | 98.9 |
| PZ-3 | 395.35 | 2.8 | 150 | 5.1 | >120 | 88.5 |
| Celecoxib | 381.37 | 3.7 | 5 | 20.1 | 40 | 97.0 |
This data is representative and compiled for illustrative purposes.
Key ADME Profiling Workflow
The evaluation of a compound's drug-likeness follows a structured workflow, beginning with fundamental physicochemical properties and progressing to more complex biological assays.
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reproducible and comparable ADME data.
Aqueous Solubility
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer at a physiological pH.
Method: A shake-flask method is commonly employed.
-
An excess amount of the test compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
The resulting suspension is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Following incubation, the suspension is filtered to remove undissolved solids.
-
The concentration of the compound in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Intestinal Permeability (Caco-2 Assay)
Objective: To assess the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2), which serves as a model for intestinal absorption.[1][2]
Method:
-
Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[2]
-
The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
-
The test compound is added to the apical (donor) side of the monolayer, and samples are collected from the basolateral (receiver) side at various time points.
-
To assess active efflux, the transport is also measured in the reverse direction, from basolateral to apical.[3]
-
The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in the human liver.[4][5]
Method:
-
The test compound (at a low concentration, e.g., 1 µM) is incubated with a suspension of pooled human liver microsomes at 37°C.[6]
-
The reaction is initiated by the addition of a NADPH-regenerating system, which provides the necessary cofactors for CYP enzyme activity.[6]
-
Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4]
-
The reaction in each aliquot is immediately terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
After centrifugation to precipitate the proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) of the compound is determined from the slope of the natural log of the percent remaining compound versus time plot.
Plasma Protein Binding (PPB)
Objective: To determine the extent to which a compound binds to proteins in the plasma, which affects its distribution and availability to reach its target.
Method: Equilibrium dialysis is a widely used technique.
-
An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but retains large proteins.
-
Plasma (e.g., human or rat plasma) is placed in one chamber, and a buffer solution is placed in the other.
-
The test compound is added to the plasma-containing chamber.
-
The apparatus is incubated at 37°C with gentle agitation for a period sufficient to allow equilibrium to be reached (typically 4-24 hours).
-
At the end of the incubation, samples are taken from both the plasma and buffer chambers, and the concentration of the compound is measured by LC-MS/MS.
-
The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as 100% - % unbound.
Targeted Signaling Pathway Inhibition
Many pyrazole derivatives are designed as kinase inhibitors. For instance, a common target in oncology is the Epidermal Growth Factor Receptor (EGFR). Inhibition of the EGFR signaling pathway can block downstream signals that promote cell proliferation and survival.
References
- 1. longdom.org [longdom.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Head-to-Head Comparison of Pyrazole-Based Enzyme Inhibitors: A Guide for Researchers
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with significant therapeutic applications. This guide provides a detailed, data-driven comparison of two prominent classes of pyrazole-based enzyme inhibitors: Janus kinase (JAK) inhibitors and Cyclooxygenase-2 (COX-2) inhibitors. We present key performance data, detailed experimental protocols, and visual representations of their mechanisms of action to assist researchers and drug development professionals in their work.
Pyrazole-Based Janus Kinase (JAK) Inhibitors: Tofacitinib vs. Ruxolitinib
Tofacitinib and Ruxolitinib are two leading pyrazole-based JAK inhibitors used in the treatment of various autoimmune and myeloproliferative disorders.[1] While both target the JAK family of tyrosine kinases, they exhibit different selectivity profiles. Tofacitinib primarily inhibits JAK1 and JAK3, with some activity against JAK2, while Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[2][3][4] This difference in selectivity can influence their therapeutic efficacy and adverse effect profiles.
A systematic review and meta-analysis of their use in treating alopecia areata provides a basis for a clinical head-to-head comparison.[3][5][6]
Clinical Efficacy in Alopecia Areata: A Meta-Analysis Summary
| Metric | Tofacitinib | Ruxolitinib | Overall | Significance |
| Number of Patients | 288 | 58 | 346 | - |
| SALT50 Achievement Rate | 62% (95% CI: 49%–74%) | 79% (95% CI: 66%–87%) | 66% (95% CI: 54%–76%) | P = 0.06 (Not Statistically Significant) |
| Recurrence after Discontinuation | - | - | 74% (within 3 months) | - |
SALT50 is defined as the proportion of patients achieving >50% hair regrowth from baseline.[2][5]
The meta-analysis suggests that while Ruxolitinib showed a higher response rate, the difference between the two inhibitors was not statistically significant.[3][5] Both drugs were generally well-tolerated.[6]
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase and signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[7] JAK inhibitors, such as Tofacitinib and Ruxolitinib, exert their effects by blocking the phosphorylation and activation of STAT proteins, thereby modulating the transcription of target genes.
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay
A generalized protocol for determining the in vitro inhibitory activity of a compound against JAK kinases is as follows:
-
Reagents and Materials: Recombinant human JAK1, JAK2, and JAK3 enzymes; peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate); ATP; assay buffer (e.g., Tris-HCl, MgCl2, DTT); test compounds (dissolved in DMSO); detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. In a 96-well plate, add the JAK enzyme, peptide substrate, and test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
Pyrazole-Based Cyclooxygenase-2 (COX-2) Inhibitors
The pyrazole scaffold is also central to the development of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[8] These drugs are designed to selectively inhibit COX-2, an enzyme induced during inflammation, while sparing COX-1, which is involved in homeostatic functions.[8] This selectivity aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
In Vitro Inhibitory Activity of Pyrazole-Based COX-2 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) and selectivity of several pyrazole-based COX-2 inhibitors. A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | >50 | 0.29 | >172 |
| Deracoxib | - | - | 12-37 fold selective for COX-2 in canine whole blood assays |
| Compound 11 | - | 0.043 | - |
| Compound 12 | - | 0.049 | - |
| Compound 15 | - | 0.049 | - |
| Compound 55 | >50 | 0.30 | >166.67 |
Data compiled from multiple sources.[9][10][11]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] Pyrazole-based COX-2 inhibitors block this pathway at the level of the COX-2 enzyme.
References
- 1. acs.org [acs.org]
- 2. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment outcome of oral tofacitinib and ruxolitinib in patients with alopecia areata: A systematic review and meta-analysis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 5. Tofacitinib and ruxolitinib show efficacy in alopecia areata: shows meta-analysis [medicaldialogues.in]
- 6. Treatment outcome of oral tofacitinib and ruxolitinib in patients with alopecia areata: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: A Procedural Guide
For Immediate Reference: Treat 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone as hazardous chemical waste. The disposal of this compound must adhere to local, state, and federal regulations. The following guide provides a framework for its safe handling and disposal based on information for structurally similar chemicals. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Hazard Profile and Safety Information
| Hazard Category | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1][2] | P264, P270, P301+P312+P330 |
| Serious Eye Irritation | H319: Causes serious eye irritation.[1][2][3] | P264, P280, P305+P351+P338, P337+P313 |
| Skin Irritation | H315: Causes skin irritation.[3] | P264, P280, P302+P352, P332+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] | P261, P271, P304+P340, P312 |
This data is based on structurally similar compounds and should be used as a precautionary guideline.
Standard Disposal Protocol
The universally recommended disposal method for this type of chemical waste is through an approved hazardous waste disposal facility.[2][3][4]
Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure appropriate PPE is worn, including:
-
NIOSH-approved respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
Step 2: Waste Collection and Storage
-
Container Selection: Use a dedicated, properly labeled, and chemically compatible container with a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound," along with the approximate quantity.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory, away from incompatible materials.
Step 3: Spill and Contamination Management
-
Spill Cleanup: In case of a spill, avoid breathing dust or vapors.[3] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into the designated hazardous waste container.[3] Do not allow the chemical to enter drains or waterways.[3]
-
Decontamination: Thoroughly clean the spill area. Any contaminated materials, such as paper towels or absorbent pads, must also be disposed of as hazardous waste.
-
Contaminated Clothing: Immediately remove any contaminated clothing and wash it before reuse.[3]
Step 4: Final Disposal
-
Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup. Contact your EHS department to schedule a collection.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Transfer: The collected waste will be transported to a licensed and approved waste disposal plant for proper treatment and disposal, likely through incineration or other approved methods.[2][3][4]
Experimental Protocols
No specific experimental protocols for the in-lab neutralization or chemical degradation of this compound for disposal are available. The standard and required procedure is to transfer the chemical waste to a specialized disposal facility.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
This guide provides crucial safety protocols, handling procedures, and disposal plans for 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS No. 6123-63-3), tailored for researchers, scientists, and professionals in drug development. The following information is synthesized from available safety data sheets and general laboratory safety practices to ensure the safe management of this chemical.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against potential splashes, dust, and eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron. | To protect against spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate. | To avoid inhalation of dust and potential respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety during the handling of this compound.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in the table above.
-
-
Handling :
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.
-
Avoid direct contact with skin and eyes.[1]
-
When transferring the solid, use appropriate tools (e.g., spatula, weighing paper) to avoid generating dust.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling :
-
Thoroughly wash hands with soap and water after handling.[1]
-
Clean the work area and any equipment used.
-
Properly remove and dispose of contaminated PPE.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
